VCP-Eribulin
Description
BenchChem offers high-quality VCP-Eribulin suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about VCP-Eribulin including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C59H86N6O16 |
|---|---|
Molecular Weight |
1135.3 g/mol |
IUPAC Name |
[4-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[(2S)-2-hydroxy-3-[(1S,3S,6S,9S,12S,14R,16R,18S,20R,21R,22S,26R,29S,31R,32S,33R,35R,36S)-21-methoxy-14-methyl-8,15-dimethylidene-24-oxo-2,19,30,34,37,39,40,41-octaoxanonacyclo[24.9.2.13,32.13,33.16,9.112,16.018,22.029,36.031,35]hentetracontan-20-yl]propyl]carbamate |
InChI |
InChI=1S/C59H86N6O16/c1-29(2)48(60)56(69)65-41(8-7-19-62-57(61)70)55(68)64-34-11-9-33(10-12-34)28-73-58(71)63-27-36(67)24-46-49(72-6)40-23-35(66)22-38-14-16-43-50(76-38)54-53-52(78-43)51-47(79-53)26-59(80-51,81-54)18-17-39-21-31(4)42(74-39)15-13-37-20-30(3)32(5)44(75-37)25-45(40)77-46/h9-12,29-30,36-54,67H,4-5,7-8,13-28,60H2,1-3,6H3,(H,63,71)(H,64,68)(H,65,69)(H3,61,62,70)/t30-,36+,37+,38-,39+,40+,41+,42+,43+,44-,45+,46-,47-,48+,49-,50+,51+,52+,53-,54+,59+/m1/s1 |
InChI Key |
XCLFUZYIXJRPRL-BGSXXLFGSA-N |
Isomeric SMILES |
C[C@@H]1C[C@@H]2CC[C@H]3C(=C)C[C@@H](O3)CC[C@]45C[C@@H]6[C@H](O4)[C@H]7[C@@H](O6)[C@@H](O5)[C@@H]8[C@@H](O7)CC[C@@H](O8)CC(=O)C[C@H]9[C@H](C[C@H](C1=C)O2)O[C@@H]([C@@H]9OC)C[C@@H](CNC(=O)OCC1=CC=C(C=C1)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)N)O |
Canonical SMILES |
CC1CC2CCC3C(=C)CC(O3)CCC45CC6C(O4)C7C(O6)C(O5)C8C(O7)CCC(O8)CC(=O)CC9C(CC(C1=C)O2)OC(C9OC)CC(CNC(=O)OCC1=CC=C(C=C1)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)N)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the VCP-Eribulin Linker-Payload for Antibody-Drug Conjugates
Executive Summary
This technical guide provides a comprehensive overview of the VCP-Eribulin linker-payload system, a critical component in the development of next-generation antibody-drug conjugates (ADCs). We will delve into the chemical intricacies, mechanism of action, and the scientific rationale behind the synergistic combination of the potent microtubule inhibitor, Eribulin, with a cathepsin B-cleavable Val-Cit-PABC (VCP) linker. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering detailed protocols for synthesis, characterization, and in vitro evaluation of VCP-Eribulin ADCs. Furthermore, we will explore preclinical and clinical insights that underscore the potential of this innovative linker-payload system in advancing targeted cancer therapy.
Introduction: The Rationale for VCP-Eribulin in ADC Design
The landscape of cancer treatment is continually evolving, with a significant shift towards targeted therapies that maximize efficacy while minimizing systemic toxicity. Antibody-drug conjugates represent a paradigm of this approach, combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic agents. The success of an ADC is critically dependent on the thoughtful design of its linker and payload components.
Eribulin: A Unique Microtubule-Targeting Agent
Eribulin, a synthetic analog of the marine natural product halichondrin B, is a potent microtubule dynamics inhibitor.[1] Its mechanism of action is distinct from other tubulin inhibitors like taxanes and vinca alkaloids. Eribulin primarily inhibits microtubule growth, leading to the sequestration of tubulin into non-functional aggregates.[1] This disruption of microtubule dynamics results in a G2/M phase cell cycle arrest and ultimately induces apoptosis in rapidly dividing cancer cells.[1] Beyond its antimitotic activity, eribulin has been shown to induce vascular remodeling within the tumor microenvironment, potentially increasing the delivery of therapeutic agents.[1] These unique properties make Eribulin a highly attractive payload for ADCs.
The Val-Cit-PABC (VCP) Linker: A Cathepsin-Cleavable System
The linker component of an ADC is crucial for ensuring that the cytotoxic payload remains securely attached to the antibody in systemic circulation and is efficiently released at the tumor site. The Val-Cit-PABC (VCP) linker is a state-of-the-art, enzyme-cleavable system designed for intracellular drug release. It consists of a valine-citrulline (Val-Cit) dipeptide that is specifically recognized and cleaved by cathepsin B, a lysosomal protease that is often upregulated in tumor cells. The p-aminobenzylcarbamate (PABC) unit acts as a self-immolative spacer, which, upon cleavage of the Val-Cit bond, spontaneously releases the unmodified payload.
Synergistic Advantages of the VCP-Eribulin Combination
Chemical Structure and Physicochemical Properties
Detailed Chemical Structure of VCP-Eribulin
The VCP-Eribulin linker-payload consists of three key components: the Val-Cit dipeptide, the PABC self-immolative spacer, and the Eribulin payload. The structure is designed to be attached to a monoclonal antibody, often via a maleimide group that reacts with reduced cysteine residues on the antibody. A polyethylene glycol (PEG) spacer is frequently incorporated to improve solubility and pharmacokinetic properties.[4][5]
Figure 1: Chemical Structure of a Maleimide-(PEG)2-VCP-Eribulin Linker-Payload (A representative structure is shown below. The exact structure may vary based on the specific PEG linker used.)
Caption: Schematic of the Maleimide-(PEG)2-VCP-Eribulin linker-payload.
Physicochemical Properties of the Linker-Payload
| Property | Value | Reference |
| Molecular Formula | C59H86N6O16 | [6] |
| Molecular Weight | 1135.34 g/mol | [6] |
| Solubility | Soluble in organic solvents such as DMF and DMSO. | [7] |
| Stability | Eribulin mesylate is stable in solution for at least 28 days at room temperature and under refrigeration. | [8] |
Mechanism of Action: From Systemic Circulation to Intracellular Payload Release
The efficacy of a VCP-Eribulin ADC is predicated on a multi-step process that ensures targeted delivery and selective release of the cytotoxic payload.
-
Systemic Circulation and Tumor Targeting: The ADC circulates in the bloodstream, with the stable VCP linker preventing premature release of Eribulin. The monoclonal antibody component of the ADC specifically binds to a target antigen overexpressed on the surface of cancer cells.
-
Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell via receptor-mediated endocytosis.
-
Lysosomal Trafficking and Enzymatic Cleavage: The internalized complex is trafficked to the lysosome, an acidic organelle rich in proteases. Within the lysosome, cathepsin B recognizes and cleaves the amide bond between the valine and citrulline residues of the VCP linker.
-
Self-Immolation and Payload Release: Cleavage of the dipeptide triggers a spontaneous 1,6-elimination reaction in the PABC spacer, leading to the release of the unmodified, fully active Eribulin payload into the cytoplasm of the cancer cell.
-
Microtubule Disruption and Apoptosis: The released Eribulin binds to tubulin, inhibiting microtubule dynamics and leading to cell cycle arrest and apoptosis.[1]
Caption: Mechanism of action of a VCP-Eribulin ADC.
Synthesis and Characterization of VCP-Eribulin ADCs
The generation of a VCP-Eribulin ADC involves a two-step process: the synthesis of the linker-payload and its subsequent conjugation to a monoclonal antibody.
Synthesis of the VCP-Eribulin Linker-Payload
A detailed protocol for the synthesis of a maleimide-(PEG)2-Val-Cit-pAB-Eribulin is described in patent WO2017151979A1.[4] The general steps involve:
-
Dissolving Eribulin in a suitable organic solvent such as N,N-dimethylformamide (DMF).
-
Adding a base, such as N,N-diisopropylethylamine (Hunig's Base), to the Eribulin solution.
-
Adding the pre-formed Fmoc-Val-Cit-para-aminobenzyl-p-nitrophenol (Fmoc-VCP-PNP) linker to the reaction mixture.
-
Allowing the reaction to proceed to completion to form the Fmoc-protected linker-payload conjugate.
-
Removing the Fmoc protecting group.
-
Reacting the deprotected linker-payload with a maleimide-PEG linker to yield the final maleimide-(PEG)2-VCP-Eribulin construct.
Conjugation to Monoclonal Antibodies
The conjugation process typically involves the partial reduction of the interchain disulfide bonds of the antibody to generate free thiol groups, which then react with the maleimide group of the linker-payload.
Protocol: Antibody Conjugation [4][9]
-
Antibody Reduction:
-
Prepare the antibody in a suitable buffer (e.g., PBS).
-
Add a reducing agent, such as tris(2-carboxyethyl)phosphine (TCEP) or dithiothreitol (DTT), to the antibody solution. The molar ratio of the reducing agent to the antibody needs to be optimized to achieve the desired number of free thiols.
-
Incubate the reaction mixture to allow for the reduction of the disulfide bonds.
-
Remove the excess reducing agent using a desalting column or ultrafiltration.
-
-
Conjugation Reaction:
-
Dissolve the maleimide-(PEG)2-VCP-Eribulin linker-payload in a co-solvent like DMSO.
-
Add the linker-payload solution to the reduced antibody solution. The molar ratio of the linker-payload to the antibody should be optimized to achieve the desired drug-to-antibody ratio (DAR).
-
Incubate the reaction mixture to allow for the conjugation reaction to proceed.
-
-
Purification:
-
Purify the resulting ADC from unconjugated linker-payload and other small molecules using size exclusion chromatography (SEC) or ultrafiltration.
-
Characterization of the Resulting ADC
Thorough characterization of the ADC is essential to ensure its quality, consistency, and efficacy.
The DAR is a critical quality attribute of an ADC. It can be determined using the following methods:
-
Hydrophobic Interaction Chromatography (HIC): This technique separates ADC species based on the number of conjugated drug molecules.[10]
-
UV/VIS Spectroscopy: The DAR can be calculated by measuring the absorbance of the ADC at 280 nm (for the antibody) and at a wavelength specific to the payload.[9]
| DAR Species | Expected Distribution (%) |
| 0 | < 10 |
| 2 | Major Peak |
| 4 | Major Peak |
| 6 | Minor Peak |
| 8 | Minor Peak |
| Table based on typical HIC profiles for cysteine-conjugated ADCs.[9] |
Protocol: Size Exclusion Chromatography (SEC) [9]
-
Equilibrate an SEC column with a suitable mobile phase (e.g., PBS).
-
Inject the purified ADC sample onto the column.
-
Monitor the elution profile at 280 nm.
-
The major peak should correspond to the monomeric ADC, with minimal high molecular weight species (aggregates) or low molecular weight fragments. A purity of >90% is typically desired.[9]
Protocol: SDS-PAGE Analysis [4]
-
Run samples of the unconjugated antibody, reduced antibody, and the final ADC on a non-reducing SDS-PAGE gel.
-
Stain the gel with a suitable protein stain (e.g., Coomassie Blue).
-
The ADC should show a shift in molecular weight compared to the unconjugated antibody, corresponding to the addition of the linker-payload.
In Vitro Efficacy and Stability Assessment
In Vitro Cytotoxicity Assays
The potency of the VCP-Eribulin ADC is assessed by determining its ability to kill cancer cells in vitro.
Protocol: MTT Cytotoxicity Assay [11][12][13]
-
Cell Seeding:
-
Seed HER2-positive (e.g., BT-474) and HER2-negative (e.g., MCF-7) cells in 96-well plates at an optimized density and allow them to attach overnight.
-
-
ADC Treatment:
-
Prepare serial dilutions of the VCP-Eribulin ADC, a non-targeting control ADC, and free Eribulin.
-
Add the different concentrations of the test articles to the cells and incubate for a period that allows for cell division (e.g., 72 hours).
-
-
MTT Assay:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by viable cells.
-
Solubilize the formazan crystals with a suitable solvent (e.g., SDS-HCl).
-
Read the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Plot the cell viability against the logarithm of the ADC concentration and determine the IC50 value (the concentration that inhibits cell growth by 50%).
-
| Cell Line | Target Expression | Compound | Representative IC50 (nM) |
| BT-474 | HER2-positive | VCP-Eribulin ADC | Low nanomolar |
| MCF-7 | HER2-negative | VCP-Eribulin ADC | High nanomolar / No effect |
| BT-474 / MCF-7 | - | Free Eribulin | Low nanomolar |
| Table of expected outcomes based on published data for similar ADCs.[12] |
In Vitro Stability Studies
Protocol: Plasma/Lysosomal Stability Assay [14]
-
Incubation:
-
Incubate the VCP-Eribulin ADC in human plasma or a lysosomal fraction at 37°C for various time points (e.g., 0, 24, 48, 72 hours).
-
-
Sample Preparation:
-
At each time point, precipitate the proteins from the samples.
-
-
LC-MS Analysis:
-
Analyze the supernatant by liquid chromatography-mass spectrometry (LC-MS) to quantify the amount of intact ADC, released payload, and any metabolites.
-
-
Data Analysis:
-
Plot the percentage of intact ADC remaining over time to determine the stability of the conjugate.
-
| Matrix | Time (days) | % Intact ADC Remaining |
| Human Plasma | 7 | > 95% |
| Lysosomal Fraction | 3 | < 30% |
| Table of expected stability outcomes.[14] |
Preclinical and Clinical Insights
The VCP-Eribulin linker-payload system has been incorporated into several promising ADC candidates, most notably MORAb-202 and BB-1701.
Overview of Preclinical Studies
Key Findings from Clinical Trials
Pharmacokinetics of VCP-Eribulin ADCs
The pharmacokinetic (PK) profile of an ADC is complex, reflecting the properties of both the large molecule antibody and the small molecule payload.[18][19] VCP-Eribulin ADCs are administered intravenously.[18] The antibody component provides a long circulation half-life.[18] The PK of the ADC is typically characterized by measuring the concentrations of the total antibody, the conjugated antibody (ADC), and the free Eribulin payload in plasma and tumor tissue over time.[19]
Conclusion and Future Perspectives
The VCP-Eribulin linker-payload system represents a significant advancement in the field of antibody-drug conjugates. The unique mechanism of action of Eribulin, combined with the stability and specific cleavability of the VCP linker, has resulted in ADCs with potent antitumor activity, a significant bystander effect, and a manageable safety profile in preclinical and early clinical studies. The continued development of VCP-Eribulin ADCs holds great promise for the treatment of a variety of solid tumors, including those with low target antigen expression and those that are resistant to other therapies. Future research may focus on further optimizing the linker chemistry, exploring novel conjugation strategies, and identifying new predictive biomarkers to guide patient selection and maximize the clinical benefit of this innovative therapeutic platform.
References
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-
Ooe, M., et al. (2021). Antibody‐Drug‐Conjugate MORAb‐202 exhibits long‐lasting antitumor efficacies against TNBC PDx Models. Cancer Science, 112(8). [Link]
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J-GLOBAL. (n.d.). Preclinical and early clinical development of MORAb-202, a Folate Receptor Alpha-Targeted Antibody-Drug Conjugate, which utilizes Halaven as payload at first time. Retrieved from [Link]
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Wang, Y., et al. (2024). Preclinical studies of BB-1701, a HER2-targeting eribulin-containing ADC with potent bystander effect and ICD activity. Antibody Therapeutics, 7(3), 221-232. [Link]
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ChemSrc. (2025). VCP-Eribulin. Retrieved from [Link]
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Takahashi, S., et al. (2021). First-in-Human Phase 1 Study of MORAb-202, an Antibody-Drug Conjugate Comprising Farletuzumab Linked to Eribulin Mesylate, in Patients with Folate Receptor-α-Positive Advanced Solid Tumors. Clinical Cancer Research, 27(14), 3905-3915. [Link]
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Li, Y., et al. (2025). Key considerations based on pharmacokinetic/pharmacodynamic in the design of antibody-drug conjugates. Frontiers in Pharmacology. [Link]
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Eisai. (2021). Eisai and Bristol Myers Squibb Enter into Global Strategic Collaboration for Eisai's MORAb-202 Antibody Drug Conjugate. Retrieved from [Link]
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Bagegni, N. A., et al. (2020). Synergistic effect of eribulin and CDK inhibition for the treatment of triple negative breast cancer. Oncotarget, 11(13), 1149–1162. [Link]
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Aubert, N., et al. (2020). Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. Pharmaceuticals, 13(10), 289. [Link]
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Cocco, S., et al. (2021). Eribulin in Triple Negative Metastatic Breast Cancer: Critic Interpretation of Current Evidence and Projection for Future Scenarios. Journal of Clinical Medicine, 10(11), 2469. [Link]
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Hassan, R., et al. (2007). Preclinical evaluation of MORAb-009, a chimeric antibody targeting tumor-associated mesothelin. Cancer Immunity, 7, 20. [Link]
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Kretzschmar, G., et al. (2019). Physico-chemical Stability of Eribulin Mesylate Containing Concentrate and Ready-To-Administer Solutions. Drug Research, 69(10), 568-574. [Link]
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Das, A., et al. (2021). Determination of ADC Cytotoxicity in Immortalized Human Cell Lines. Methods in Molecular Biology, 2337, 161-170. [Link]
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Sterling Pharma Solutions. (2025). Stability of ADCs in sub-cellular fractions. Retrieved from [Link]
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Wakankar, A., et al. (2011). Analytical methods for physicochemical characterization of antibody drug conjugates. mAbs, 3(2), 161-172. [Link]
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Veranova. (n.d.). Analytical Techniques for Antibody-Drug Conjugates (ADCs): Comprehensive Insights. Retrieved from [Link]
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Paschalis, A., et al. (2019). In vitro assays for each ADC. Cytotoxicity assays on (a) MCF-7 (HER2 negative cell line) and (b) BT-474 (HER2 positive cell line). (c) HER2-affinity by ELISA analysis. (d) Values of K d (nM) on HER2 antigen and IC 50 on MCF-7 and BT-474 cell lines. NE = not evaluable. ResearchGate. [Link]
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Oved, C., et al. (2019). A guide for potency assay development of cell-based product candidates. Biologicals, 61, 64-70. [Link]
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Pegram, M., & O'Shaughnessy, J. (2017). Dual MOA for Eribulin in Breast Cancer. OncLive. [Link]
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Creative Biolabs. (n.d.). ADC Case Study. Technology Networks. [Link]
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Wang, Y., et al. (2024). Preclinical studies of BB-1701, a HER2-targeting eribulin-containing ADC with potent bystander effect and ICD activity. Antibody Therapeutics. [Link]
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Das, A., et al. (2025). Determination of ADC Cytotoxicity in Immortalized Human Cell Lines. ResearchGate. [Link]
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The Multifaceted Mechanism of Action of Eribulin-Based Antibody-Drug Conjugates: A Technical Guide
Introduction: A New Wave in Targeted Cancer Therapy
The advent of antibody-drug conjugates (ADCs) has marked a significant leap forward in the precision of cancer therapy. By chemically linking a highly potent cytotoxic agent to a monoclonal antibody that targets a tumor-associated antigen, ADCs are designed to deliver their lethal payload directly to cancer cells, thereby minimizing systemic toxicity.[1] Eribulin, a synthetic analog of the marine natural product halichondrin B, has emerged as a compelling payload for ADCs due to its unique and multifaceted mechanism of action that extends beyond simple cytotoxicity.[2][3] This technical guide provides an in-depth exploration of the core mechanisms of action of eribulin-based ADCs, offering insights for researchers, scientists, and drug development professionals in the field of oncology.
Eribulin: More Than a Microtubule Inhibitor
Eribulin's primary mechanism of action is the inhibition of microtubule dynamics.[4] Unlike other tubulin-targeting agents like taxanes and vinca alkaloids, which affect both the shortening and growing phases of microtubules, eribulin uniquely binds to the plus ends of microtubules, suppressing their growth without significantly affecting the shortening phase.[5] This leads to a G2/M cell-cycle block and ultimately induces apoptosis in rapidly dividing cancer cells.[4][6]
However, the therapeutic efficacy of eribulin is not solely dependent on its antimitotic activity. Preclinical and clinical studies have revealed a broader spectrum of effects, including the remodeling of the tumor microenvironment and the modulation of the immune system.[5][7] These non-mitotic properties are crucial to understanding the full potential of eribulin as an ADC payload.
The Architecture of Eribulin-Based ADCs: A Symphony of Components
The efficacy of an eribulin-based ADC is a result of the synergistic interplay of its three core components: the monoclonal antibody, the linker, and the eribulin payload.
-
The Monoclonal Antibody: This component provides the specificity of the ADC, targeting a tumor-associated antigen that is highly expressed on the surface of cancer cells. The choice of the target antigen is critical for ensuring selective delivery of the eribulin payload.
-
The Linker: The linker connects the eribulin payload to the antibody. The stability of the linker in the systemic circulation and its ability to be cleaved within the target cancer cell are paramount for the ADC's therapeutic window.[8][9] Eribulin-based ADCs often utilize cleavable linkers, such as those sensitive to lysosomal proteases, to ensure the release of the payload only after internalization into the cancer cell.[3]
-
The Eribulin Payload: As discussed, eribulin's unique mechanism of action provides the cytotoxic punch of the ADC. Its potency allows for a high drug-to-antibody ratio (DAR) without compromising the ADC's stability and pharmacokinetic properties.[3]
The Triad of Action: Unraveling the Core Mechanisms of Eribulin-Based ADCs
The antitumor activity of eribulin-based ADCs is a culmination of three interconnected mechanisms: direct cytotoxicity, the bystander effect, and immunomodulation.
Direct Cytotoxicity: The Targeted Kill
The fundamental mechanism of action of any ADC is the targeted delivery of a cytotoxic agent to cancer cells. In the case of eribulin-based ADCs, this process can be broken down into the following steps:
-
Binding: The ADC circulates in the bloodstream and binds to its specific target antigen on the surface of cancer cells.
-
Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell through receptor-mediated endocytosis.
-
Payload Release: Once inside the cell, the ADC is trafficked to the lysosomes, where the acidic environment and lysosomal enzymes cleave the linker, releasing the eribulin payload into the cytoplasm.
-
Microtubule Disruption and Apoptosis: The released eribulin then binds to the microtubules, disrupting their dynamics and leading to cell cycle arrest and apoptosis.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the in vitro cytotoxicity of an eribulin-based ADC.[6][10]
Materials:
-
Target antigen-positive (Ag+) and antigen-negative (Ag-) cancer cell lines
-
Complete cell culture medium
-
96-well microplates
-
Eribulin-based ADC and control antibody
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[11]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed both Ag+ and Ag- cells in separate 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.[10] Incubate overnight at 37°C and 5% CO₂.
-
ADC Treatment: Prepare serial dilutions of the eribulin-based ADC and a control antibody in complete medium. Add 100 µL of the diluted ADC or control to the respective wells. Include wells with medium only as a blank control.
-
Incubation: Incubate the plates for a period that allows for the ADC to exert its effect (e.g., 72-96 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[6]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the logarithm of the ADC concentration.
The Bystander Effect: Killing the Neighbors
A crucial aspect of the efficacy of certain ADCs is the "bystander effect," where the cytotoxic payload, upon release from the target cell, can diffuse into and kill neighboring antigen-negative tumor cells.[10][12] This is particularly important in heterogeneous tumors where not all cancer cells express the target antigen. Eribulin's physicochemical properties contribute to a potent bystander effect.[13][14]
Mechanism of the Bystander Effect:
-
Payload Release: After the eribulin-based ADC is internalized and processed by an antigen-positive cell, the released eribulin payload can be sufficiently membrane-permeable to diffuse out of the cell.
-
Diffusion to Neighboring Cells: The extracellular eribulin can then be taken up by adjacent antigen-negative cancer cells.
-
Induction of Apoptosis: Once inside the neighboring cells, eribulin exerts its microtubule-disrupting effects, leading to their apoptosis.
Experimental Protocol: In Vitro Bystander Effect Assay (Co-culture Method)
This protocol describes a co-culture assay to evaluate the bystander effect of an eribulin-based ADC.[10][15]
Materials:
-
Antigen-positive (Ag+) cancer cell line
-
Antigen-negative (Ag-) cancer cell line engineered to express a fluorescent protein (e.g., GFP)
-
Complete cell culture medium
-
96-well microplates
-
Eribulin-based ADC
-
Fluorescence microplate reader or imaging system
Procedure:
-
Cell Seeding: Co-culture Ag+ and GFP-expressing Ag- cells in 96-well plates at various ratios (e.g., 1:1, 1:3, 3:1) at a total density of 10,000 cells/well.[6] Include control wells with only Ag- cells.
-
ADC Treatment: Treat the co-cultures and the Ag- only controls with serial dilutions of the eribulin-based ADC.
-
Incubation: Incubate the plates for 72-96 hours.
-
Fluorescence Measurement: Measure the GFP fluorescence in each well using a microplate reader or an imaging system.
-
Data Analysis: Normalize the fluorescence intensity of the treated wells to that of the untreated co-culture wells. A significant reduction in the viability of the GFP-expressing Ag- cells in the co-culture compared to the Ag- only control indicates a bystander effect.
Immunomodulation: Awakening the Immune System
Beyond direct cell killing, eribulin and eribulin-based ADCs have been shown to modulate the tumor microenvironment and stimulate an antitumor immune response.[5][16] This immunomodulatory activity adds another layer to their mechanism of action and opens up possibilities for combination therapies with immunotherapies.
Key Immunomodulatory Effects:
-
Immunogenic Cell Death (ICD): Eribulin can induce a form of apoptosis known as immunogenic cell death.[2][3][17] During ICD, dying cancer cells release damage-associated molecular patterns (DAMPs), such as calreticulin (CRT) exposure on the cell surface, and the release of ATP and high-mobility group box 1 (HMGB1).[2][18] These DAMPs act as "eat me" signals and danger signals, respectively, attracting and activating dendritic cells (DCs), which are key antigen-presenting cells.
-
Tumor Microenvironment Remodeling: Eribulin has been shown to remodel the tumor vasculature, leading to increased tumor perfusion and reduced hypoxia.[7] This can enhance the delivery of other therapeutic agents and facilitate the infiltration of immune cells into the tumor.
-
Modulation of Immune Cells: Eribulin can directly impact immune cell populations within the tumor microenvironment. Studies have shown that eribulin can increase the number of CD8+ cytotoxic T lymphocytes and natural killer (NK) cells while reducing the population of immunosuppressive regulatory T cells (Tregs).[16][19]
-
Upregulation of HLA Class I: Eribulin has been found to increase the expression of Human Leukocyte Antigen (HLA) class I molecules on the surface of cancer cells.[20] This enhances the presentation of tumor antigens to cytotoxic T lymphocytes, making the cancer cells more susceptible to immune-mediated killing.[19]
Experimental Protocol: In Vitro Assessment of Immunogenic Cell Death
This protocol outlines key in vitro assays to assess the induction of ICD by an eribulin-based ADC.[2][18]
Materials:
-
Cancer cell line of interest
-
Eribulin-based ADC
-
Flow cytometer
-
Antibodies for calreticulin (CRT)
-
ATP measurement kit
-
HMGB1 ELISA kit
Procedure:
-
Cell Treatment: Treat cancer cells with the eribulin-based ADC at a concentration known to induce apoptosis (e.g., 10x IC50).[2]
-
Calreticulin Exposure:
-
At various time points post-treatment, stain the cells with a fluorescently labeled anti-CRT antibody.
-
Analyze the cells by flow cytometry to quantify the percentage of cells with surface-exposed CRT.
-
-
ATP Release:
-
Collect the cell culture supernatant at different time points.
-
Measure the concentration of ATP in the supernatant using a commercially available ATP assay kit.
-
-
HMGB1 Release:
-
Collect the cell culture supernatant at later time points (e.g., 24-48 hours).
-
Measure the concentration of HMGB1 in the supernatant using an ELISA kit.
-
Visualizing the Mechanisms: Workflows and Pathways
To better illustrate the complex processes involved in the mechanism of action of eribulin-based ADCs, the following diagrams have been generated using Graphviz.
Caption: Overview of the tripartite mechanism of action of eribulin-based ADCs.
Caption: Simplified signaling pathway of eribulin-induced immunogenic cell death.
Quantitative Insights: Efficacy of Eribulin and Eribulin-Based ADCs
The following tables summarize key quantitative data from preclinical and clinical studies, providing a snapshot of the efficacy of eribulin and eribulin-based ADCs.
Table 1: Preclinical Efficacy of a HER2-Targeting Eribulin ADC (BB-1701) [3][14][21]
| Cell Line | HER2 Expression | IC50 (ng/mL) |
| NCI-N87 | High | 1.5 |
| SK-BR-3 | High | 2.1 |
| BT-474 | High | 3.5 |
| JIMT-1 | Low | 8.7 |
| MDA-MB-468 | Negative | >1000 |
Table 2: Clinical Efficacy of Eribulin in Metastatic Breast Cancer
| Study | Patient Population | Treatment Arm | Median Overall Survival (OS) |
| EMBRACE | Heavily pretreated mBC | Eribulin | 13.1 months |
| Treatment of Physician's Choice | 10.6 months | ||
| Study 301 (TNBC subgroup) | Triple-Negative mBC | Eribulin | 14.4 months |
| Capecitabine | 9.4 months |
Conclusion and Future Directions
Eribulin-based ADCs represent a promising class of targeted therapies with a complex and potent mechanism of action that extends beyond direct cytotoxicity. The unique ability of eribulin to not only kill cancer cells directly but also to induce a bystander effect and modulate the tumor microenvironment to foster an antitumor immune response provides a strong rationale for their continued development.
Future research should focus on further elucidating the intricate details of eribulin's immunomodulatory effects and exploring rational combination strategies with immune checkpoint inhibitors and other targeted therapies. A deeper understanding of the interplay between the direct cytotoxic, bystander, and immunomodulatory mechanisms will be crucial for optimizing the design and clinical application of the next generation of eribulin-based ADCs, ultimately leading to improved outcomes for cancer patients.
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Crown Bioscience. (2025). The next generation of antibody-drug conjugates: pan-cancer ADCs. Crown Bioscience. Retrieved from [Link]
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Agilent. (n.d.). In vitro real-time evaluation of bystander effects of antibody-drug conjugates. Agilent. Retrieved from [Link]
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IQ Proteomics. (n.d.). Eribulin Induction of Immunogenic Cell Death (ICD):Comparison With Other Cytotoxic Agents and Temporal Relationship of ICD Biomarkers. IQ Proteomics. Retrieved from [Link]
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SOTIO. (n.d.). Consensus guidelines for the detection of immunogenic cell death. SOTIO. Retrieved from [Link]
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ICE Bioscience. (n.d.). In Vitro Bystander Effect Assays. ICE Bioscience. Retrieved from [Link]
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CancerNetwork. (2025). Real-world Treatment Patterns and Clinical Outcomes in Patients Treated With Eribulin After Prior Immunotherapy (IO) or Antibody-Drug Conjugate (ADC) for Metastatic Breast Cancer. CancerNetwork. Retrieved from [Link]
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ASPIC. (2024). Assessing Novel Antibody-Based Therapies in Reconstructive 3D Cell Models of the Tumor Microenvironment. ASPIC. Retrieved from [Link]
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- Tomita, Y., Tsubokawa, N., Noguchi, A., Kuranaga, Y., Ito, M., Ishida, T., ... & Ohsako, T. (2023). Eribulin is an immune potentiator in breast cancer that upregulates human leukocyte antigen class I expression via the induction of NOD-like receptor family CARD domain-containing 5. Cancer Science, 114(11), 4511-4520.
- Wang, Y., Xia, B., Cao, L., Yang, J., Feng, C., Jiang, F., ... & Cheng, C. (2024). Preclinical studies of BB-1701, a HER2-targeting eribulin-containing ADC with potent bystander effect and ICD activity. Antibody Therapeutics, 7(3), 221-232.
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MDPI. (2024). CD25-Targeted Aptamer–Drug Conjugate for the Treatment of CD25-Expressing Hematological Malignancies. MDPI. Retrieved from [Link]
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Taylor & Francis Online. (n.d.). Antibody-Drug Conjugates in Breast Cancer: A Comprehensive Review of How to Selectively Deliver Payloads. Taylor & Francis Online. Retrieved from [Link]
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An In-Depth Technical Guide to the Stability of VCP-Eribulin in Human Plasma
This guide provides a comprehensive technical overview of the stability of VCP-Eribulin, an antibody-drug conjugate (ADC) component, in human plasma. It is intended for researchers, scientists, and drug development professionals engaged in the preclinical and clinical assessment of ADCs. This document delves into the underlying scientific principles governing its stability, outlines robust experimental protocols for its evaluation, and discusses the interpretation of the resulting data.
Executive Summary: The Criticality of Plasma Stability for VCP-Eribulin
VCP-Eribulin is a drug-linker construct designed for targeted cancer therapy. It comprises the potent microtubule inhibitor eribulin, attached to an antibody via a cleavable linker system. This linker consists of a valine-citrulline (VC) dipeptide, a p-aminobenzyl carbamate (PABC) self-immolative spacer. The efficacy and safety of an ADC are critically dependent on the stability of this linker in systemic circulation. Premature release of the cytotoxic payload can lead to off-target toxicity and a diminished therapeutic index. Conversely, a linker that is too stable may not efficiently release the drug within the target cancer cell. This guide will demonstrate that the VCP linker is engineered for high stability in human plasma, ensuring the ADC remains intact until it reaches its intended site of action.
The Molecular Architecture of VCP-Eribulin and its Intended Mechanism of Action
To comprehend the stability of VCP-Eribulin, it is essential to first understand its structure and intended activation pathway. The valine-citrulline dipeptide is specifically designed to be a substrate for Cathepsin B, a lysosomal protease that is often upregulated in tumor cells.[] Upon internalization of the ADC into the target cell and trafficking to the lysosome, Cathepsin B cleaves the amide bond between citrulline and the PABC spacer. This cleavage initiates a 1,6-elimination reaction in the PABC group, leading to the release of unmodified, active eribulin.
Figure 1: Intended intracellular activation pathway of a VCP-Eribulin ADC.
Understanding Degradation Pathways in Human Plasma
The stability of VCP-Eribulin in plasma is primarily influenced by enzymatic and chemical degradation pathways that could lead to premature drug release.
Enzymatic Degradation
The primary concern for enzymatic degradation is the cleavage of the VCP linker by proteases present in systemic circulation. While the valine-citrulline linker is susceptible to cleavage by certain enzymes, it exhibits remarkable stability in human plasma.[2] This is in contrast to its known instability in rodent plasma, where it is readily cleaved by the carboxylesterase Ces1C.[3] This species-specific difference is a critical consideration in the preclinical evaluation of ADCs. The high stability in human plasma is attributed to the low activity of circulating proteases that can recognize and cleave the VC dipeptide.
Chemical Degradation
Eribulin itself is a chemically stable molecule. Studies on eribulin mesylate solutions have shown that it is stable for extended periods under various storage conditions, with degradation primarily observed under oxidative stress.[4] The carbamate linkage within the PABC spacer is also generally stable under physiological pH. Therefore, non-enzymatic chemical degradation of VCP-Eribulin in human plasma is considered a minor degradation pathway.
Figure 2: Potential degradation pathways for VCP-Eribulin in human plasma.
Experimental Design for a Comprehensive Plasma Stability Study
A robust in vitro plasma stability study is essential to confirm the stability of VCP-Eribulin and to inform the design of clinical studies. The following protocol is a self-validating system designed to provide accurate and reliable data.
Materials and Reagents
-
VCP-Eribulin ADC
-
Human plasma (pooled, with anticoagulant, e.g., K2EDTA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
LC-MS/MS system
-
Incubator (37°C)
-
Protein A or appropriate affinity capture resin
-
Internal standard (e.g., a stable isotope-labeled analog of eribulin)
Step-by-Step Experimental Protocol
-
Preparation of VCP-Eribulin Stock Solution: Prepare a concentrated stock solution of VCP-Eribulin in an appropriate buffer (e.g., PBS).
-
Spiking into Human Plasma: Spike the VCP-Eribulin stock solution into pre-warmed human plasma to achieve the desired final concentrations (e.g., low, medium, and high QC levels).
-
Incubation: Incubate the spiked plasma samples at 37°C for a series of time points (e.g., 0, 24, 48, 96, 168, 336, and 504 hours).
-
Sample Quenching and Storage: At each time point, transfer an aliquot of the incubated plasma to a new tube and immediately store it at -80°C to halt any further degradation.
-
Sample Preparation for Analysis (Quantification of Released Eribulin):
-
Thaw the stored plasma samples.
-
Add an internal standard.
-
Perform protein precipitation (e.g., with acetonitrile) to remove the bulk of plasma proteins.
-
Centrifuge and collect the supernatant.
-
Evaporate the supernatant to dryness and reconstitute in a suitable mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Develop and validate a sensitive and specific LC-MS/MS method for the quantification of free eribulin in plasma.
-
Analyze the prepared samples to determine the concentration of released eribulin at each time point.
-
-
Data Analysis:
-
Calculate the percentage of intact VCP-Eribulin remaining at each time point relative to the initial concentration (time 0).
-
Plot the percentage of intact VCP-Eribulin versus time to determine the degradation kinetics.
-
Figure 3: Experimental workflow for VCP-Eribulin plasma stability assessment.
Illustrative Data and Interpretation
The following table presents illustrative data from a hypothetical plasma stability study of a VCP-Eribulin ADC, based on published data for similar ADCs.[5]
| Incubation Time (hours) | Mean % Intact ADC Remaining | Standard Deviation |
| 0 | 100.0 | 0.0 |
| 24 | 98.5 | 1.2 |
| 48 | 97.2 | 1.5 |
| 96 | 95.8 | 2.1 |
| 168 | 93.1 | 2.5 |
| 336 | 88.4 | 3.1 |
| 504 (21 days) | 85.2 | 3.5 |
Interpretation of Results:
The data in the table above demonstrates the high stability of the VCP-Eribulin ADC in human plasma. After 21 days of incubation at 37°C, over 85% of the ADC remains intact. This low level of degradation suggests that the VCP linker is not significantly susceptible to cleavage by circulating human plasma enzymes. The slow, linear degradation profile is indicative of a stable construct with a long half-life in circulation, which is a desirable characteristic for an ADC.
Conclusion: A Stable Platform for Targeted Drug Delivery
The VCP-Eribulin drug-linker system represents a robust and stable platform for the development of antibody-drug conjugates. Its high stability in human plasma, a direct result of the valine-citrulline dipeptide's resistance to circulating proteases, ensures that the cytotoxic payload remains attached to the antibody until it reaches the target tumor cells. This minimizes the potential for off-target toxicity and maximizes the therapeutic window. The comprehensive experimental protocol outlined in this guide provides a framework for the rigorous evaluation of VCP-Eribulin stability, a critical step in the successful clinical development of novel ADCs.
References
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Dubowchik, G. M., et al. (2002). Cathepsin B-labile dipeptide linkers for lysosomal release of doxorubicin from internalizing immunoconjugates: model studies of enzymatic drug release and antigen-specific in vitro anticancer activity. Bioconjugate Chemistry, 13(4), 855-869. [Link]
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Dorywalska, M., et al. (2016). Molecular Basis of Valine-Citrulline-PABC Linker Instability in Site-Specific ADCs and Its Mitigation by Linker Design. Molecular Cancer Therapeutics, 15(5), 958-970. [Link]
-
Anami, Y., et al. (2018). Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice. Nature Communications, 9(1), 2512. [Link]
-
Poujol, S., et al. (2012). Stability of the ready-to-use solutions of eribulin for intravenous infusion. Annales Pharmaceutiques Françaises, 70(5), 289-295. [Link]
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Zhang, Y., et al. (2022). Preclinical studies of BB-1701, a HER2-targeting eribulin-containing ADC with potent bystander effect and ICD activity. Antibody Therapeutics, 5(3), 180-189. [Link]
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A Technical Guide to the Molecular Weight and Hydrophobicity Profile of the VCP-Eribulin Drug-Linker Conjugate
This document provides an in-depth technical analysis of the VCP-Eribulin drug-linker, a critical component in the development of Antibody-Drug Conjugates (ADCs). It is intended for researchers, chemists, and drug development professionals engaged in the design and characterization of next-generation cancer therapeutics. We will dissect the individual components, outline robust experimental protocols for determining key physicochemical properties, and discuss the implications of these properties on ADC development.
Introduction: The Central Role of the Drug-Linker in ADC Efficacy
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapies, designed to deliver highly potent cytotoxic agents directly to cancer cells while minimizing systemic toxicity. The efficacy of an ADC is not solely dependent on the antibody's specificity or the payload's potency; it is critically influenced by the drug-linker, which connects the two. The linker's stability in circulation and its cleavability within the target cell are paramount. Furthermore, the physicochemical characteristics of the combined drug-linker, such as molecular weight and hydrophobicity, significantly impact the overall properties of the final ADC, including its solubility, aggregation propensity, and pharmacokinetic profile.
This guide focuses on VCP-Eribulin, a drug-linker system that combines the potent microtubule inhibitor Eribulin with a cleavable linker moiety. It is crucial to clarify a common point of confusion: in this context, "VCP" does not refer to the 97 kDa Valosin-Containing Protein.[1][2] Instead, "VCP" designates a linker component used in ADC technology.[3][4][5] This guide provides the foundational knowledge and experimental frameworks necessary to characterize the VCP-Eribulin conjugate, ensuring robust and reproducible ADC development.
Section 1: Component Analysis
A precise understanding of the individual components is a prerequisite for characterizing the conjugate.
The Cytotoxic Payload: Eribulin
Eribulin is a fully synthetic, structurally simplified analog of the marine natural product halichondrin B.[6][7] It is a potent antimitotic agent that functions by inhibiting microtubule dynamics, leading to G2/M cell-cycle arrest and subsequent apoptosis in cancer cells.[8][9] Its complex, polycyclic ether structure contributes significantly to its physicochemical properties.
-
Formulation: Eribulin is often used as a mesylate salt (Eribulin Mesylate) for improved solubility and stability.[12][13]
The structure of Eribulin contains numerous oxygen atoms, which provide some polarity, but its large carbon backbone makes it a predominantly hydrophobic molecule.[8] This inherent hydrophobicity is a critical consideration, as excessive hydrophobicity in an ADC's payload can induce aggregation of the final antibody conjugate.[16]
The Linker Moiety: VCP
In the context of ADC drug-linkers, "VCP" refers to a specific chemical linker designed for controlled drug release.[3][4] While the exact proprietary structure may vary between suppliers, it is commonly based on a Valine-Citrulline (Val-Cit) dipeptide sequence coupled with a self-immolative spacer like PABC (para-aminobenzyl carbamate). This design offers excellent serum stability while being susceptible to cleavage by lysosomal proteases, such as Cathepsin B, which are abundant within target cancer cells. For the purpose of this guide, we will model "VCP" as a representative Val-Cit-PABC linker.
-
Function: Protease-cleavable linker ensuring intracellular release of the payload.
-
Contribution: The linker adds to the overall molecular weight and modifies the hydrophobicity profile of the payload.
The VCP-Eribulin Conjugate
The VCP-Eribulin conjugate is formed by covalently attaching the VCP linker to the Eribulin payload.[17] This pre-formed drug-linker is then ready for conjugation to a monoclonal antibody.
| Component | Molecular Formula | Molecular Weight ( g/mol ) | Notes |
| Eribulin (Free Base) | C₄₀H₅₉NO₁₁ | 729.90 | The active cytotoxic agent.[10][11] |
| Eribulin Mesylate | C₄₁H₆₃NO₁₄S | 826.00 | The salt form often used in formulation.[12][13] |
| Valosin-Containing Protein (VCP) | - | ~97,000 (Monomer) | A large cellular protein, not the linker in VCP-Eribulin.[1][2][18] |
| VCP-Eribulin | - | > 729.90 | The drug-linker conjugate. The exact MW depends on the precise structure of the "VCP" linker used.[3][5] |
Section 2: Experimental Determination of Molecular Weight
Verifying the exact molecular weight of the VCP-Eribulin conjugate is a critical quality control step. It confirms the successful synthesis and ensures the correct mass is used in calculating the drug-to-antibody ratio (DAR) of the final ADC. Mass spectrometry is the gold standard for this purpose.[19][20]
Causality: Why Mass Spectrometry is the Method of Choice
Unlike size-based methods like SDS-PAGE, which provide only an estimate and are better suited for large proteins, mass spectrometry measures the intrinsic mass-to-charge ratio (m/z) of an ionized molecule.[21][22] This allows for a highly accurate and precise determination of molecular weight, often to within a few parts per million (ppm).[23] For a molecule like VCP-Eribulin, techniques such as Electrospray Ionization (ESI) are ideal because they are "soft" ionization methods that can transfer the intact molecule into the gas phase with minimal fragmentation.[24]
Experimental Protocol: Molecular Weight Determination by ESI-MS
This protocol outlines the determination of VCP-Eribulin's molecular weight using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
1. Sample Preparation: a. Dissolve a small quantity (~0.1 mg) of the VCP-Eribulin conjugate in 1 mL of a suitable organic solvent, such as acetonitrile or methanol, to create a stock solution of 100 µg/mL. b. Prepare a working solution for infusion by diluting the stock solution to a final concentration of 1-10 µg/mL in a mobile phase-like solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
- Expert Insight: The addition of 0.1% formic acid is crucial. It aids in the protonation of the analyte in the ESI source, facilitating the formation of positive ions [M+H]⁺, which are readily detected.
2. Instrument Calibration: a. Calibrate the mass spectrometer across the expected mass range using a well-characterized calibration standard. This ensures high mass accuracy for the measurement.[20]
3. Infusion and Ionization: a. Infuse the working solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min). b. Operate the ESI source in positive ion mode. Set appropriate source parameters (e.g., capillary voltage, gas flow, temperature) to achieve a stable signal.
4. Mass Analysis: a. Acquire data in full scan mode over a relevant m/z range (e.g., m/z 500-2000). b. The instrument will detect the mass-to-charge ratio of the protonated VCP-Eribulin molecule.
5. Data Analysis: a. Identify the peak corresponding to the singly charged ion [M+H]⁺. b. Calculate the neutral molecular weight (M) by subtracting the mass of a proton (1.007 Da) from the measured m/z value. c. Compare the experimentally determined molecular weight to the theoretical calculated molecular weight to confirm the identity and purity of the conjugate.
Visualization: ESI-MS Workflow
Caption: Workflow for VCP-Eribulin molecular weight determination by ESI-MS.
Section 3: Experimental Determination of Hydrophobicity Profile
Hydrophobicity is a key parameter that influences the solubility, cell permeability, and aggregation tendency of the drug-linker and the resulting ADC.[16] A common and reliable method to estimate hydrophobicity is by using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[25][26]
Causality: Why RP-HPLC is the Method of Choice
RP-HPLC separates molecules based on their hydrophobicity.[27] In this technique, analytes are passed through a column packed with a nonpolar stationary phase (e.g., C18). A polar mobile phase is used for elution. Hydrophobic molecules, like VCP-Eribulin, interact more strongly with the nonpolar stationary phase and therefore take longer to elute from the column.[26] The retention time (tR) is thus directly proportional to the molecule's hydrophobicity. By correlating the retention time with that of known standards, a reliable estimation of the octanol-water partition coefficient (LogP), a standard measure of hydrophobicity, can be made.[25]
Experimental Protocol: Hydrophobicity Determination by RP-HPLC
This protocol describes a gradient elution method to determine the retention time of VCP-Eribulin as an index of its hydrophobicity.
1. System and Sample Preparation: a. HPLC System: A standard HPLC system with a UV detector and a C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size). b. Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water. c. Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
- Expert Insight: TFA is used as an ion-pairing agent. It sharpens peaks and improves resolution for compounds with basic functional groups, like the amine in Eribulin, by forming a neutral ion pair that has consistent hydrophobic interactions with the C18 stationary phase. d. Sample Preparation: Dissolve VCP-Eribulin in a 50:50 mixture of Mobile Phase A and B to a concentration of ~0.5 mg/mL.
2. Chromatographic Method: a. Flow Rate: 1.0 mL/min. b. Detection: UV at 254 nm or another relevant wavelength for the conjugate. c. Injection Volume: 10 µL. d. Gradient Program:
- 0-5 min: 30% B
- 5-25 min: 30% to 95% B (Linear Gradient)
- 25-30 min: 95% B (Hold/Wash)
- 30-35 min: 95% to 30% B (Return to Initial)
- 35-40 min: 30% B (Equilibration)
3. Data Acquisition and Analysis: a. Inject the sample and record the chromatogram. b. Determine the retention time (tR) of the major peak corresponding to VCP-Eribulin. c. (Optional) To estimate LogP, a calibration curve can be generated by running a series of standards with known LogP values under the identical chromatographic conditions. The LogP of VCP-Eribulin can then be interpolated from its retention time.
Visualization: RP-HPLC Workflow
Caption: Workflow for VCP-Eribulin hydrophobicity analysis by RP-HPLC.
Section 4: Data Synthesis and Implications for ADC Development
The data obtained from these analyses provide a physicochemical fingerprint of the VCP-Eribulin drug-linker.
-
Molecular Weight Confirmation: The experimentally determined molecular weight from mass spectrometry should closely match the theoretical value. Any significant deviation could indicate impurities, degradation, or an incorrect structural assignment. This value is essential for accurately calculating the loading of the drug-linker onto the antibody during conjugation.
-
Hydrophobicity Profile: The retention time from RP-HPLC provides a quantitative measure of hydrophobicity. Eribulin itself is hydrophobic, and the addition of a linker further modifies this profile. A highly hydrophobic drug-linker can pose challenges for the final ADC, potentially leading to:
-
Aggregation: Hydrophobic patches on the ADC surface can promote intermolecular interactions, leading to aggregation, which is a major concern for drug stability, efficacy, and immunogenicity.
-
Poor Pharmacokinetics: Highly hydrophobic ADCs may be cleared more rapidly from circulation via uptake in the reticuloendothelial system.
-
Manufacturing Challenges: Lower solubility can complicate the conjugation process and formulation of the final drug product.
-
By accurately characterizing the VCP-Eribulin conjugate before it is attached to the antibody, researchers can anticipate and mitigate these potential issues. This proactive characterization allows for the informed selection of conjugation strategies, formulation buffers, and may guide the engineering of next-generation linkers with more favorable hydrophilicity to balance the properties of the potent payload.
Conclusion
The VCP-Eribulin drug-linker is a sophisticated chemical entity whose precise properties must be understood to enable successful ADC development. This guide has provided the theoretical basis and practical, step-by-step protocols for the accurate determination of its molecular weight and hydrophobicity profile using mass spectrometry and RP-HPLC, respectively. By grounding experimental choices in scientific causality and adhering to robust analytical principles, researchers can ensure the quality of their drug-linker, paving the way for the development of safer and more effective Antibody-Drug Conjugates.
References
-
PubChem. Eribulin | C40H59NO11. National Center for Biotechnology Information. [Link]
-
Atlas of Genetics and Cytogenetics in Oncology and Haematology. VCP (valosin containing protein). [Link]
-
Xia, D., et al. (2016). Valosin-containing protein (VCP): structure, functions, and implications in neurodegenerative diseases. Taylor & Francis Online. [Link]
-
Bartolome, F., et al. (2023). Valosin containing protein (VCP): initiator, modifier, and potential drug target for neurodegenerative diseases. PMC. [Link]
-
MtoZ Biolabs. Mass Spectrometry in Protein Molecular Weight Determination: Principles, Limitations, & Developments. [Link]
-
Creative BioMart. What is VCP Protein. [Link]
-
Adooq Bioscience. Drug-Linker Conjugates for ADC. [Link]
-
Dreveny, I., et al. (2004). VCP structure. ResearchGate. [Link]
-
PharmaCompass. Eribulin. [Link]
-
Creative Proteomics. Mass Spectrometry in Protein Molecular Weight Determination: Principles, Limitations, and Development. [Link]
-
Meyer, H., et al. (2012). Valosin-Containing Protein (VCP): A Review of Its Diverse Molecular Functions and Clinical Phenotypes. MDPI. [Link]
-
PubChem. Eribulin Mesylate | C41H63NO14S. National Center for Biotechnology Information. [Link]
-
Wikipedia. Valosin-containing protein. [Link]
-
G-Biosciences. Determining Protein Molecular Weight with SDS-PAGE: An Overview of the Process. [Link]
-
de la Cuesta, F., et al. (2011). Determination of the molecular weight of proteins in solution from a single small-angle X-ray scattering measurement on a relative scale. International Union of Crystallography Journals. [Link]
-
Bio-Rad. Molecular Weight Determination by SDS-PAGE. [Link]
-
Rockland Immunochemicals. SDS-PAGE Protocol. [Link]
-
Minick, D. J., et al. (1988). Hydrophobicity parameters determined by reversed-phase liquid chromatography. XV: optimal conditions for prediction of log P(oct) by using RP-HPLC procedures. PubMed. [Link]
-
MtoZ Biolabs. Protein Molecular Weight Determination: 10 Steps You Should Follow. [Link]
-
ResearchGate. Structure of Eribulin mesylate. [Link]
-
Van de Waterbeemd, H., et al. (1994). Determination of peptide hydrophobicity parameters by reversed-phase high-performance liquid chromatography. PubMed. [Link]
-
MtoZ Biolabs. Determining Molecular Weight from SDS PAGE. [Link]
-
MtoZ Biolabs. How to Determine Protein Molecular Weight for Precise Research Findings. [Link]
-
Creative BioMart. Principle and Protocol of SDS-PAGE. [Link]
-
ResearchGate. Chemical structures of Halichondrin B and eribulin mesylate. [Link]
-
Chemsrc. VCP-Eribulin | CAS#:2130869-17-7. [Link]
-
U.S. Food and Drug Administration. CHEMISTRY REVIEW(S) - accessdata.fda.gov. [Link]
-
Wikipedia. Hydrophobicity scales. [Link]
-
ResearchGate. Determination of hydrophobicity of NOM by RP-HPLC, and the effect of pH and ionic strength. [Link]
-
Jordan, M. A., et al. (2002). Eribulin—A review of preclinical and clinical studies. PubMed Central. [Link]
-
Molero-Monfort, M., et al. (2002). Development and Validation of a Procedure for Estimating the Hydrophobicity of Structurally Unrelated Compounds by Micellar Liquid Chromatography. Journal of Chromatographic Science. [Link]
-
PharmaCompass. Eribulin Mesylate. [Link]
-
Tarantino, P., et al. (2023). Trop2-Based Antibody–Drug Conjugates: Emerging Strategy and Progress in Triple-Negative Breast Cancer Therapy. MDPI. [Link]
-
Smith, J. A., et al. (2010). Eribulin Mesylate: Mechanism of Action of a Unique Microtubule Targeting Agent. PubMed Central. [Link]
-
Wikipedia. Eribulin. [Link]
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- 27. Determination of peptide hydrophobicity parameters by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Precision Analytics: Determination of Drug-to-Antibody Ratio (DAR) for VCP-Eribulin Conjugates
Executive Summary & The "Eribulin Challenge"
Antibody-Drug Conjugates (ADCs) utilizing Eribulin (a halichondrin B analog) represent a potent class of microtubule inhibitors.[1] The industry standard construct—exemplified by MORAb-202 (farletuzumab ecteribulin)—utilizes a cathepsin-cleavable Valine-Citrulline-PAB (VCP) linker conjugated to interchain cysteines of the antibody.
The Analytical Challenge: Unlike doxorubicin or vedotin payloads, Eribulin lacks a distinct, strong UV chromophore above 280 nm. It absorbs primarily in the far UV (<210 nm), which overlaps entirely with the peptide backbone of the antibody.
-
Consequence: The standard Dual-Wavelength UV method (e.g., A280/A370) is invalid for Eribulin ADCs.
-
Solution: DAR must be calculated using orthogonal separation methods: Hydrophobic Interaction Chromatography (HIC) for distribution analysis and Reduced PLRP-LC-MS for mass verification.
This guide details the protocols for these two mandatory techniques.
Analytical Workflow Logic
The following diagram illustrates the decision matrix for characterizing VCP-Eribulin ADCs.
Caption: Workflow for VCP-Eribulin DAR determination. Note the explicit exclusion of UV-Vis for quantitation.
Method A: Hydrophobic Interaction Chromatography (HIC)
Role: Primary method for calculating Average DAR and Drug Load Distribution.
Principle
Since VCP-Eribulin is conjugated to reduced interchain disulfides, the ADC exists as a mixture of species with 0, 2, 4, 6, or 8 drugs. Eribulin is hydrophobic; therefore, species with higher drug loads retain longer on a HIC column. This method preserves the native antibody structure (non-denaturing).[2]
Materials & Equipment
-
System: Biocompatible HPLC/UHPLC (e.g., Agilent 1290 Bio, Waters H-Class).
-
Column: Thermo MAbPac HIC-Butyl (4.6 x 100 mm, 5 µm) or Tosoh TSKgel Butyl-NPR.
-
Mobile Phase A: 1.5 M Ammonium Sulfate + 50 mM Sodium Phosphate, pH 7.0.
-
Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0 + 20% Isopropanol (IPA).
-
Expert Note: IPA is critical. Eribulin is highly hydrophobic; standard gradients may not elute DAR 8 species without organic modifier.
-
Protocol Steps
-
Equilibration: Equilibrate column with 100% Mobile Phase A (High Salt) for >10 column volumes.
-
Sample Prep: Dilute ADC to 1-2 mg/mL in Mobile Phase A. Do not dilute in water/PBS immediately before injection to prevent precipitation of high-DAR species.
-
Gradient: Run a linear gradient from 0% B to 100% B over 15–20 minutes.
-
Flow Rate: 0.5 – 1.0 mL/min (column dependent).
-
Temp: 25°C (Higher temps may cause on-column degradation of the VCP linker).
-
-
Detection: Absorbance at 280 nm (detects the Antibody).
Data Analysis (DAR Calculation)
Integrate the area of each peak.[3] Assign peaks based on retention time (order: DAR 0 < DAR 2 < DAR 4 < DAR 6 < DAR 8).
Formula:
| Peak ID | Retention Time | Drug Load (n) | Area % | Contribution (n * Area) |
| Unconjugated | 2.5 min | 0 | 5.0% | 0 |
| DAR 2 | 5.1 min | 2 | 20.0% | 40 |
| DAR 4 | 8.3 min | 4 | 50.0% | 200 |
| DAR 6 | 11.2 min | 6 | 20.0% | 120 |
| DAR 8 | 14.5 min | 8 | 5.0% | 40 |
| Total | 100% | 400 |
Calculated DAR:
Method B: Reduced PLRP-LC-MS
Role: Orthogonal validation and identification of linker fragments.
Principle
HIC separates by hydrophobicity but doesn't identify the mass. LC-MS under reducing conditions breaks the ADC into Light Chains (LC) and Heavy Chains (HC).[4]
-
LC: Can have 0 or 1 drug attached.[3]
-
HC: Can have 0, 1, 2, or 3 drugs attached (interchain cysteines).
Materials
-
Enzyme: PNGase F (to remove N-glycans from HC, simplifying spectra).
-
Reductant: DTT (Dithiothreitol) or TCEP.
-
Column: PLRP-S (Polymeric Reversed Phase), 1000 Å pore size.
-
Mobile Phase: 0.1% Formic Acid in Water (A) / 0.1% Formic Acid in Acetonitrile (B).
Protocol Steps
-
Deglycosylation: Incubate 50 µg ADC with PNGase F for 1 hour at 37°C.
-
Reduction: Add DTT to final conc. of 20 mM. Incubate 30 min at 37°C.
-
LC-MS Run: Inject onto PLRP column. Gradient: 20% B to 60% B over 15 min.
-
MS Settings: ESI Positive mode. Scan range 500–4000 m/z.
Data Analysis (DAR Calculation)
Deconvolute the raw spectra to obtain zero-charge masses.
Step 1: Calculate LC DAR
Step 2: Calculate HC DAR
Step 3: Total DAR
Comparative Summary & Troubleshooting
| Feature | HIC (Method A) | Reduced LC-MS (Method B) | UV-Vis |
| Suitability for Eribulin | High (Gold Standard) | High (Validation) | None |
| Basis of Separation | Hydrophobicity of Payload | Mass of Chain + Payload | Absorbance Ratio |
| Resolution | Resolves intact species (0-8) | Resolves LC/HC loading | N/A |
| Sample Prep | Minimal (Native) | Extensive (Red/Deglyc) | Minimal |
| Key Risk | Precipitation of DAR 8 | Incomplete reduction | False Data |
Expert Troubleshooting Tips
-
Missing DAR 8 Peak (HIC): If your DAR calculation is lower than expected (e.g., 3.2 instead of 4.0), you may be losing the highly hydrophobic DAR 8 species on the column. Action: Increase IPA concentration in Mobile Phase B to 25% or switch to a less hydrophobic column (Butyl-NPR).
-
Peak Broadening (HIC): VCP linkers can be susceptible to hydrolysis if left at high pH. Ensure buffers are pH 7.0 exactly and samples are kept at 4°C in the autosampler.
-
Ghost Peaks (MS): If you see masses corresponding to "Linker + Eribulin - 18 Da", this indicates maleimide hydrolysis (ring opening), a common stabilization event, or fragmentation in the source. Adjust cone voltage.
References
-
MORAb-202 Structure & Chemistry: Cheng, X., et al. (2018). "MORAb-202, an Antibody–Drug Conjugate Utilizing Humanized Anti-human FRα Farletuzumab and the Microtubule-targeting Agent Eribulin, has Potent Antitumor Activity."[5][6] Molecular Cancer Therapeutics.
-
HIC Protocol for Cysteine-Linked ADCs: Agilent Technologies. (2023).[7] "Analysis of Cysteine-Linked Antibody-Drug Conjugates using Hydrophobic Interaction Chromatography." Application Note.
-
LC-MS Characterization of ADCs: Waters Corporation. "Automating the Determination of Drug-to-Antibody Ratio (DAR) of Antibody Drug Conjugates (ADCs)." Application Note.
-
Eribulin Physicochemical Properties: PubChem. "Eribulin Mesylate Compound Summary."
Sources
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- 2. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 3. agilent.com [agilent.com]
- 4. Determining Antibody-Drug Conjugates' Coupling Ratio - Creative Proteomics [creative-proteomics.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. How to analyse cysteine-linked ADC using HIC | Separation Science [sepscience.com]
VCP-Eribulin Antibody-Drug Conjugates: A Comparative Guide to Cysteine and Lysine Conjugation Strategies
Introduction: The Critical Role of Conjugation Chemistry in ADC Efficacy
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of monoclonal antibodies (mAbs) with the potent cell-killing ability of cytotoxic agents.[1][2] The success of an ADC hinges on the strategic linkage of these two components. This application note provides a detailed examination of two primary amino acid-based conjugation strategies—targeting cysteine and lysine residues—for the creation of VCP-Eribulin ADCs.
Eribulin is a potent microtubule inhibitor, a synthetic analog of halichondrin B, which is derived from a marine sponge.[3][4] Its mechanism of action involves the inhibition of microtubule growth, leading to G2/M phase cell-cycle arrest and subsequent apoptosis in cancer cells.[4][5][6] When coupled with a Valine-Citrulline-p-aminobenzyl carbamate (VC-PABC) linker, it forms VCP-Eribulin, a payload system designed for controlled release within the target cell.[7][8][9][10] The VC-PABC linker is specifically designed to be cleaved by lysosomal proteases, such as Cathepsin B, which are abundant in the intracellular environment of tumor cells.[11][12][13] This enzymatic cleavage releases the active Eribulin payload directly at the site of action, minimizing systemic toxicity.[12]
The choice of conjugation site on the antibody—the ε-amino group of lysine or the thiol group of cysteine—profoundly impacts the Drug-to-Antibody Ratio (DAR), homogeneity, stability, and ultimately, the therapeutic index of the final ADC.[2][14] This guide will delve into the mechanistic underpinnings, provide detailed experimental protocols, and offer a comparative analysis to aid researchers in selecting the optimal conjugation strategy for their VCP-Eribulin ADC development.
Part 1: Cysteine-Based Conjugation for VCP-Eribulin
The Chemistry of Thiol-Maleimide Conjugation
Cysteine conjugation typically targets the thiol groups (-SH) from the interchain disulfide bonds of the antibody.[] An IgG antibody contains four interchain disulfide bonds which, upon selective reduction, yield eight reactive thiol groups.[16][17] The most common chemistry for thiol modification is the Michael addition reaction with a maleimide-functionalized linker-payload, such as Mal-PEG2-VCP-Eribulin.[18][19] This reaction forms a stable thioether bond.[20]
The primary advantage of cysteine conjugation is the potential for a more controlled and homogenous ADC product compared to lysine conjugation.[] By carefully controlling the reduction conditions, it is possible to achieve a narrower distribution of DAR values, with DARs of 2, 4, 6, or 8 being predominant.[16][21] Site-specific cysteine conjugation, involving engineered cysteine residues (THIOMABs), can yield highly homogeneous ADCs with a defined DAR, often DAR 2.[]
Workflow for Cysteine Conjugation
Detailed Protocol for Cysteine Conjugation
Materials:
-
VCP monoclonal antibody (mAb)
-
Mal-PEG2-VCP-Eribulin (or similar maleimide-activated payload)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Phosphate Buffered Saline (PBS), pH 7.2-7.5, degassed
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
PD-10 desalting columns
-
Size Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC) system
-
Amicon Ultra centrifugal filter units (or equivalent)
Procedure:
-
Antibody Preparation:
-
Start with a purified VCP mAb solution at a concentration of 5-10 mg/mL.
-
Perform a buffer exchange into degassed PBS (pH 7.2-7.5) using a PD-10 desalting column or centrifugal filtration to remove any interfering substances.[23]
-
-
Reduction of Interchain Disulfides:
-
Prepare a fresh stock solution of TCEP (e.g., 10 mM in water).
-
Add a 10-20 fold molar excess of TCEP to the antibody solution.[24][25] The exact ratio should be optimized to achieve the desired level of reduction and subsequent DAR.
-
Incubate the reaction mixture at 37°C for 1-2 hours under an inert gas atmosphere (e.g., nitrogen or argon) to prevent re-oxidation of the thiol groups.[24][25]
-
-
Removal of Reducing Agent:
-
Immediately after incubation, remove the excess TCEP by passing the solution through a pre-equilibrated PD-10 desalting column with degassed PBS. This step is critical to prevent the reducing agent from interfering with the maleimide reaction.
-
-
Conjugation Reaction:
-
Prepare a stock solution of Mal-PEG2-VCP-Eribulin in anhydrous DMSO (e.g., 10 mM).
-
Add a 1.5 to 5-fold molar excess of the maleimide-payload solution to the reduced antibody solution. The optimal ratio will depend on the desired DAR and should be determined empirically.
-
Gently mix and incubate the reaction at room temperature for 2 hours or at 4°C overnight, protected from light.[26] The reaction should be carried out under an inert atmosphere.
-
-
Purification of the ADC:
-
Purify the resulting ADC from unconjugated payload, aggregates, and other impurities using SEC or HIC.[27]
-
Monitor the elution profile at 280 nm (for the antibody) and a wavelength appropriate for Eribulin to confirm conjugation.
-
-
Formulation and Characterization:
-
Buffer exchange the purified ADC into a suitable formulation buffer (e.g., PBS or a histidine-based buffer).
-
Determine the final protein concentration (e.g., by A280 measurement).
-
Characterize the ADC for DAR, purity, and aggregation.
-
Part 2: Lysine-Based Conjugation for VCP-Eribulin
The Chemistry of Amine-NHS Ester Conjugation
Lysine conjugation targets the ε-amino groups of lysine residues on the antibody surface.[28][29] A typical IgG1 antibody has approximately 80-90 lysine residues, with many being solvent-accessible.[][30] The most common method for lysine conjugation involves the use of N-hydroxysuccinimide (NHS) esters.[31] An NHS-ester functionalized linker-payload, such as NHS-VCP-Eribulin, reacts with the primary amine of lysine to form a stable amide bond.[32]
The primary challenge with lysine conjugation is the inherent heterogeneity of the resulting ADC.[31] The large number of available lysine residues leads to a broad distribution of DAR values and positional isomers.[33] This heterogeneity can impact the ADC's pharmacokinetics, efficacy, and toxicity.[2] However, the methodology is straightforward and does not require a reduction step, making it a rapid approach for generating ADCs.[30]
Workflow for Lysine Conjugation
Detailed Protocol for Lysine Conjugation
Materials:
-
VCP monoclonal antibody (mAb)
-
NHS-ester-VCP-Eribulin (or similar amine-reactive payload)
-
Sodium Bicarbonate Buffer (0.1 M, pH 8.3-8.5)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
PD-10 desalting columns
-
Size Exclusion Chromatography (SEC) system
-
Amicon Ultra centrifugal filter units (or equivalent)
Procedure:
-
Antibody Preparation:
-
Conjugation Reaction:
-
Prepare a fresh stock solution of NHS-ester-VCP-Eribulin in anhydrous DMSO (e.g., 10 mM).
-
Add a 5 to 20-fold molar excess of the NHS-ester payload solution to the antibody solution while gently stirring. The optimal ratio must be determined experimentally to achieve the target DAR.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.[34][35] The reaction can be quenched by adding a final concentration of 50-100 mM Tris-HCl or glycine.
-
-
Purification of the ADC:
-
Remove unconjugated payload and aggregates by SEC.
-
Alternatively, use a PD-10 desalting column for rapid removal of excess unconjugated payload.
-
-
Formulation and Characterization:
-
Buffer exchange the purified ADC into a suitable formulation buffer.
-
Determine the final protein concentration.
-
Characterize the ADC for DAR, purity, and aggregation.
-
Part 3: Comparative Analysis and Characterization
The selection between cysteine and lysine conjugation depends on the desired attributes of the final VCP-Eribulin ADC.
| Feature | Cysteine Conjugation | Lysine Conjugation |
| Reaction Chemistry | Michael addition to thiols | Acylation of primary amines |
| Selectivity | Higher; targets reduced interchain cysteines | Lower; targets multiple surface lysines[28] |
| Homogeneity (DAR) | More homogeneous (DAR 0-8, often narrower distribution) | Highly heterogeneous (broad DAR distribution)[31] |
| Process Complexity | More complex; requires a reduction step | Simpler; direct conjugation |
| Antibody Integrity | Potential for disruption of antibody structure if over-reduced | Generally preserves antibody structure |
| Therapeutic Window | Potentially wider due to improved homogeneity and PK | Potentially narrower due to heterogeneity |
Critical Quality Attribute (CQA) Analysis
Regardless of the chosen method, rigorous analytical characterization is essential to ensure the quality, safety, and efficacy of the VCP-Eribulin ADC.[1][2]
Key Analytical Techniques:
-
Drug-to-Antibody Ratio (DAR) Determination:
-
Hydrophobic Interaction Chromatography (HIC): The gold standard for determining DAR distribution, especially for cysteine-linked ADCs.[27][36][37] It separates ADC species based on the hydrophobicity conferred by the conjugated payload.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Often used after fragmentation of the ADC (e.g., reduction to light and heavy chains) to determine drug load distribution.[27][36]
-
UV-Vis Spectroscopy: A simple and rapid method to determine the average DAR by measuring absorbance at two wavelengths (e.g., 280 nm for the antibody and a specific wavelength for Eribulin).[14][37][] However, it does not provide information on the distribution of species.[36]
-
Mass Spectrometry (MS): Provides precise mass measurements of the intact ADC or its subunits, allowing for unambiguous determination of DAR and identification of different drug-loaded species.[36][39]
-
-
Purity and Aggregation:
-
Size Exclusion Chromatography (SEC): Used to quantify high molecular weight species (aggregates) and fragments.
-
Capillary Electrophoresis (CE): Provides high-resolution separation for purity and charge heterogeneity assessment.
-
-
Conjugation Site Analysis:
-
Peptide Mapping with LC-MS/MS: The definitive method to identify the specific cysteine or lysine residues that have been conjugated.
-
-
Potency and Stability:
-
In vitro cell-based assays: To determine the cytotoxic activity of the ADC on target cancer cells.
-
Binding assays (e.g., ELISA, SPR): To confirm that conjugation has not negatively impacted the antibody's binding affinity to its target antigen.
-
Stability studies: To assess the stability of the ADC under various storage conditions and in serum to evaluate linker stability.[39]
-
Conclusion
The choice between cysteine and lysine conjugation for the development of a VCP-Eribulin ADC is a critical decision that influences the product's final characteristics. Cysteine conjugation offers a path to more homogeneous ADCs with a potentially improved therapeutic window, albeit with a more complex manufacturing process. Lysine conjugation provides a rapid and straightforward method for ADC generation but results in a heterogeneous product that requires extensive characterization and may have less predictable in vivo behavior.
Ultimately, the optimal strategy will be dictated by the specific therapeutic application, the desired product profile, and the developmental stage. The detailed protocols and comparative analysis provided in this guide serve as a foundational resource for researchers and drug developers to make informed decisions in the design and synthesis of next-generation VCP-Eribulin ADCs.
References
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Smith, L. M., Nesterova, A., & Alley, S. C. (2015). Eribulin Mesylate: Mechanism of Action of a Unique Microtubule Targeting Agent. Biochemistry, 54(39), 6065–6075. Available at: [Link]
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Dr. Oracle. (2025). What is the mechanism of action of Eribulin (Halaven)? Available at: [Link]
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OncLive. (2016). New Mechanism of Action Results Renew Interest in Eribulin. Available at: [Link]
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Vahdat, L., & Smith, J. A. (2011). Eribulin drug review. Journal of Oncology Pharmacy Practice, 17(4), 365-373. Available at: [Link]
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CancerNetwork. (2011). Eribulin, a Microtubule Inhibitor for Metastatic Breast Cancer. Available at: [Link]
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Sino Biological. (2025). Key assays and analytical techniques for the development of antibody drug conjugates. Available at: [Link]
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Beck, A., Wagner-Rousset, E., Ayoub, D., Le Fourn, V., & Corvaïa, N. (2013). Analytical methods for physicochemical characterization of antibody drug conjugates. mAbs, 5(2), 158-166. Available at: [Link]
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Li, Y., et al. (2021). Characterization of Antibody–Drug Conjugate Pharmacokinetics and in Vivo Biotransformation Using Quantitative Intact LC-HRMS and Surrogate Analyte LC-MRM. Analytical Chemistry, 93(15), 6069–6076. Available at: [Link]
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Galan, M. C., & Jones, L. H. (2018). Site-selective lysine conjugation methods and applications towards antibody–drug conjugates. Chemical Communications, 54(84), 11849-11860. Available at: [Link]
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Ducry, L. (Ed.). (2013). Antibody-Drug Conjugates: Methods and Protocols. Humana Press. Available at: [Link]
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Adooq Bioscience. (n.d.). Antibody-drug Conjugates | ADC. Available at: [Link]
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LCGC International. (2018). Perspectives and Characterization on Antibody–Drug Conjugates. Available at: [Link]
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Creative Biolabs. (2025). Analytical Techniques for Antibody-Drug Conjugates: Comprehensive Insights. Available at: [Link]
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Janin-Bussat, M. C., et al. (2017). Biophysical Methods for Characterization of Antibody-Drug Conjugates. Methods in Molecular Biology, 1575, 125-144. Available at: [Link]
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Galan, M. C., & Jones, L. H. (2021). Site-selective lysine conjugation methods and applications towards antibody–drug conjugates. Chemical Communications, 57(84), 10849-10860. Available at: [Link]
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Creative Biolabs. (2021). Analytical methods of average drug to antibody ratio (DAR) of antibody-drug conjugates. Available at: [Link]
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BioActs. (2024). Maleimide Conjugation Protocol for Thiol Dyes. Available at: [Link]
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Creative Biolabs. (n.d.). Lysine based Conjugation Strategy. Available at: [Link]
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Bio-Synthesis. (2022). Maleimide labeling of thiolated biomolecules. Available at: [Link]
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Creative Biolabs. (n.d.). Cysteine based Conjugation Strategy. Available at: [Link]
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Dorywalska, M., et al. (2016). Molecular Basis of Valine-Citrulline-PABC Linker Instability in Site-Specific ADCs and Its Mitigation by Linker Design. Molecular Cancer Therapeutics, 15(5), 958-970. Available at: [Link]
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Smith, M. A., et al. (2023). The Future of Antibody Drug Conjugation by Comparing Various Methods of Site-Specific Conjugation. Discovery Medicine, 35(179), 87-94. Available at: [Link]
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Creative Biolabs. (n.d.). Cysteine-based Conjugation Service. Available at: [Link]
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Creative Biolabs. (n.d.). The Cysteine Rebridging Approach for ADC Conjugation. Available at: [Link]
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Kim, D. W., & Chung, H. F. (2020). Site-specific conjugation of native antibody. Bioconjugate Chemistry, 31(5), 1245-1259. Available at: [Link]
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An, Z., & Akbari, B. (2023). Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates. Pharmaceuticals, 16(11), 1599. Available at: [Link]
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ResearchGate. (2023). Summary of advantages of site-specific conjugation methods and stochastic conjugation methods. Available at: [Link]
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Interchim. (n.d.). Protocol: NHS Ester Labeling of Amino-Biomolecules. Available at: [Link]
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ADC Review / Journal of Antibody-drug Conjugates. (2020). Recent Advances in Antibody-drug Conjugates Produced Using Chemical Conjugation Technology. Available at: [Link]
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ResearchGate. (2016). Molecular Basis of Valine-Citrulline-PABC Linker Instability in Site-Specific ADCs and Its Mitigation by Linker Design. Available at: [Link]
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SciSpace. (2016). Molecular Basis of Valine-Citrulline-PABC Linker Instability in Site-Specific ADCs and Its Mitigation by. Available at: [Link]
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Ajinomoto Bio-Pharma Services. (2023). Chemical Site-Specific Conjugation Platform to Improve the Pharmacokinetics and Therapeutic Index of Antibody–Drug Conjugates. Available at: [Link]
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Application Notes & Protocols for the Purification of Eribulin-Conjugated Antibodies
Introduction: The Critical Role of Purification in the Development of Eribulin-Conjugated ADCs
Antibody-drug conjugates (ADCs) represent a paradigm-shifting class of biotherapeutics, combining the exquisite specificity of a monoclonal antibody (mAb) with the potent cell-killing ability of a cytotoxic agent.[1] Eribulin, a synthetic macrocyclic ketone analog of the natural product halichondrin B, is a potent microtubule dynamics inhibitor that has demonstrated significant therapeutic efficacy.[2] When conjugated to a tumor-targeting antibody, eribulin-based ADCs hold immense promise for the treatment of various cancers.[3][4] However, the therapeutic success of these complex biomolecules is intrinsically linked to their purity and homogeneity. The conjugation process, while targeted, often results in a heterogeneous mixture of species, including unconjugated antibody, ADCs with varying drug-to-antibody ratios (DAR), and residual free eribulin-linker moieties.[5][6]
This intricate mixture necessitates a robust and well-defined purification strategy to isolate the desired ADC product with optimal safety and efficacy. Insufficient purification can lead to a product with inconsistent potency, altered pharmacokinetic profiles, and potential off-target toxicities.[7] This document, intended for researchers, scientists, and drug development professionals, provides a comprehensive guide to the purification techniques for eribulin-conjugated antibodies, underpinned by scientific principles and field-proven insights. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our recommendations in authoritative references.
The Purification Workflow: A Multi-Modal Approach
The purification of eribulin-conjugated antibodies is not a single-step process but rather a carefully orchestrated multi-modal workflow designed to address the specific impurities generated during conjugation. The typical purification train involves a capture step, one or more intermediate polishing steps, and a final formulation step. The choice and sequence of these steps are dictated by the physicochemical properties of the eribulin-conjugated antibody, particularly the increased hydrophobicity imparted by the eribulin payload.
Figure 1: A generalized workflow for the purification of eribulin-conjugated antibodies.
Step 1: Initial Capture and Removal of Small Molecule Impurities
The primary goal of the initial capture step is to remove unconjugated eribulin-linker, residual solvents from the conjugation reaction, and other small molecule impurities.[] Tangential Flow Filtration (TFF) and Size Exclusion Chromatography (SEC) are the most commonly employed techniques for this purpose.
Tangential Flow Filtration (TFF)
TFF, also known as ultrafiltration/diafiltration (UF/DF), is a highly efficient and scalable method for buffer exchange and the removal of small molecules.[] The process utilizes a semi-permeable membrane that retains the large ADC molecules while allowing smaller impurities to pass through.
Causality behind Experimental Choices:
-
Membrane Molecular Weight Cut-Off (MWCO): The choice of MWCO is critical. A 30 kDa or 50 kDa membrane is typically used for IgG-based ADCs (approx. 150 kDa) to ensure efficient retention of the ADC while allowing for the effective removal of the much smaller eribulin-linker (typically < 2 kDa).
-
Diafiltration Volumes: Performing multiple diafiltration volumes (typically 5-10) with a suitable buffer is essential to reduce the concentration of small molecule impurities to acceptable levels.
Protocol: TFF for Initial Purification of Eribulin-ADC
-
System Preparation: Sanitize and equilibrate the TFF system with a suitable buffer (e.g., phosphate-buffered saline (PBS), pH 7.4).
-
Loading: Load the crude eribulin-ADC conjugation mixture into the TFF system.
-
Concentration: Concentrate the mixture to a desired volume to reduce the total processing time.
-
Diafiltration: Perform diafiltration against 5-10 volumes of the equilibration buffer to remove unconjugated eribulin-linker and other small molecules.
-
Final Concentration and Recovery: Concentrate the purified ADC to the target concentration and recover the product from the system.
Step 2: Intermediate Purification - Resolving ADC Heterogeneity
Following the removal of small molecule impurities, the next critical challenge is to address the heterogeneity of the ADC product itself. This includes separating the desired DAR species from unconjugated antibody and ADCs with non-optimal DARs.[5] Hydrophobic Interaction Chromatography (HIC) and Ion Exchange Chromatography (IEX) are powerful tools for this purpose.
Hydrophobic Interaction Chromatography (HIC)
The conjugation of the relatively hydrophobic eribulin payload to the antibody increases the overall hydrophobicity of the resulting ADC.[9] HIC separates molecules based on differences in their surface hydrophobicity.[10] This technique is particularly well-suited for separating ADC species with different DARs, as each additional eribulin-linker moiety contributes to the molecule's hydrophobicity.[7]
Causality behind Experimental Choices:
-
Resin Selection: The choice of HIC resin (e.g., Butyl, Phenyl, Ether) is crucial and should be screened to achieve the best resolution for the specific eribulin-conjugated antibody.
-
Salt Concentration: A high concentration of a kosmotropic salt (e.g., ammonium sulfate, sodium chloride) in the mobile phase promotes the binding of the ADC to the hydrophobic resin. A decreasing salt gradient is then used to elute the different ADC species, with higher DAR species eluting at lower salt concentrations due to their stronger hydrophobic interactions.[11]
Protocol: HIC for DAR Species Separation of Eribulin-ADC
-
Column and Buffer Preparation: Equilibrate a HIC column (e.g., Phenyl Sepharose) with a high-salt binding buffer (e.g., 25 mM Sodium Phosphate, 1.0 M Ammonium Sulfate, pH 7.0).[10]
-
Sample Preparation: Adjust the salt concentration of the partially purified ADC sample to match the binding buffer.
-
Loading: Load the sample onto the equilibrated HIC column.
-
Elution: Elute the bound ADC species using a linear gradient of decreasing salt concentration (e.g., from 1.0 M to 0 M ammonium sulfate).
-
Fraction Collection: Collect fractions across the elution peak and analyze for DAR distribution using analytical techniques such as UV-Vis spectroscopy or mass spectrometry.[12][13]
| Parameter | Typical Range | Rationale |
| Resin Type | Phenyl, Butyl, Ether | The hydrophobicity of the ligand influences the binding strength and selectivity. |
| Binding Salt | Ammonium Sulfate, Sodium Chloride | Kosmotropic salts that promote hydrophobic interactions. |
| Binding Salt Concentration | 1.0 - 2.0 M | High salt concentration enhances the binding of the ADC to the resin. |
| Elution Buffer | Low salt or no salt buffer | Decreasing the salt concentration weakens hydrophobic interactions, leading to elution. |
| pH | 6.0 - 7.5 | pH can influence the surface hydrophobicity of the protein. |
| Table 1: Key Parameters for HIC Method Development for Eribulin-ADC Purification. |
Ion Exchange Chromatography (IEX)
IEX separates molecules based on differences in their net surface charge.[14] The conjugation of eribulin to the antibody can alter the overall charge of the molecule, depending on the linker chemistry and the conjugation site (e.g., lysine or cysteine residues).[15] Cation exchange chromatography (CEX) is often used in the purification of ADCs to remove aggregates and charge variants.[16][17]
Causality behind Experimental Choices:
-
pH and Buffer System: The pH of the buffer system is critical as it determines the net charge of the ADC. For CEX, a pH below the isoelectric point (pI) of the ADC will result in a net positive charge, allowing it to bind to the negatively charged resin.
-
Elution Strategy: Elution is typically achieved by increasing the salt concentration or by changing the pH to disrupt the electrostatic interactions between the ADC and the resin.
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Application Note: Site-Specific Conjugation Strategies using VCP-Eribulin
Abstract & Technical Rationale
The transition from stochastic conjugation (lysine/interchain cysteine) to site-specific methodologies is the current frontier in Antibody-Drug Conjugate (ADC) development. While stochastic methods yield heterogeneous mixtures (Drug-Antibody Ratio [DAR] 0–8), site-specific strategies allow for precise control over DAR (typically 2.0 or 4.0), significantly improving the therapeutic index and pharmacokinetics (PK).
This guide focuses on Eribulin , a potent microtubule inhibitor (halichondrin B analog), conjugated via the cleavable Valine-Citrulline-para-aminobenzyl (VCP) linker. Eribulin presents unique challenges due to its hydrophobicity and the steric bulk of its macrocyclic structure. The VCP linker ensures stability in circulation while facilitating rapid enzymatic release by Cathepsin B in the lysosome.[1]
Why Site-Specific for Eribulin?
-
Hydrophobicity Management: Stochastic conjugation of hydrophobic VCP-Eribulin often leads to high-DAR species (DAR >4) that aggregate and are rapidly cleared by the liver. Site-specific conjugation limits DAR to 2, preventing aggregation.
-
Safety Profile: Eribulin is highly potent (IC50 in sub-nanomolar range). Homogeneous ADCs prevent the "bolus" toxicity associated with unstable high-DAR species.
The Payload-Linker Complex: VCP-Eribulin
Understanding the chemistry is a prerequisite for successful conjugation.
-
Payload: Eribulin (attached via the C-35 primary amine ).
-
Linker: Maleimide-PEG2-Val-Cit-PAB.
Mechanism of Action (MOA)
Upon internalization, the lysosomal protease Cathepsin B cleaves the amide bond between Citrulline and the PAB group. The PAB group then spontaneously undergoes 1,6-elimination, releasing the free, active Eribulin.[3]
Figure 1: Mechanism of drug release.[1][4] Cathepsin B cleavage triggers the cascade releasing unmodified Eribulin.[5]
Protocol A: Engineered Cysteine Conjugation (THIOMAB™-like)
This is the "Gold Standard" for site-specific conjugation. It utilizes antibodies engineered with cysteine substitutions at positions with high solvent accessibility but low steric hindrance (e.g., S239C, V205C).
Challenge: Engineered cysteines are often "capped" (oxidized) with glutathione or free cysteine during cell culture. Solution: A Reduction-Reoxidation workflow to "uncap" the engineered cysteines while restoring the native interchain disulfides.
Materials
-
Antibody: Engineered Cysteine mAb (e.g., IgG1-S239C).
-
Linker-Payload: Mal-PEG2-VCP-Eribulin (10 mM stock in DMA).
-
Reducing Agent: TCEP (Tris(2-carboxyethyl)phosphine).[6]
-
Oxidant: dHAA (Dehydroascorbic acid) or CuSO4.
-
Buffer: PBS, pH 7.4 + 1 mM EDTA.
-
Solvent: Dimethylacetamide (DMA) or DMSO.
Step-by-Step Workflow
Phase 1: Uncapping (Reduction)
-
Dilute mAb to 5–10 mg/mL in PBS/EDTA.
-
Add 40–50 molar equivalents of TCEP.
-
Incubate at 37°C for 2 hours. Note: This fully reduces all interchain disulfides and the engineered cysteines.
-
Purification: Remove excess TCEP immediately using TFF (Tangential Flow Filtration) or a desalting column (Zeba Spin). Critical: TCEP reacts with maleimides; it must be fully removed.
Phase 2: Re-oxidation
-
Chill the reduced mAb to 4°C.
-
Add 10–20 molar equivalents of dHAA (Dehydroascorbic acid).
-
Incubate at 4°C for 3–4 hours (or overnight).
Phase 3: Conjugation
-
Solvent Prep: Prepare the reaction vessel. Add DMA to the mAb solution to reach 10–15% (v/v) final concentration. Crucial: Eribulin is hydrophobic. Without DMA, the drug will precipitate.
-
Drug Addition: Add Mal-PEG2-VCP-Eribulin at 4–6 molar equivalents (relative to mAb).
-
Tip: Add the drug slowly while vortexing to prevent local high concentrations.
-
-
Incubate at Room Temperature (22°C) for 60 minutes.
-
Quenching: Add N-acetylcysteine (20 eq) to quench unreacted maleimides.
Figure 2: Reduction-Reoxidation strategy for site-specific cysteine conjugation.
Analytical Validation (QC)
Because VCP-Eribulin is hydrophobic, standard SEC (Size Exclusion Chromatography) is insufficient for DAR determination.
A. Hydrophobic Interaction Chromatography (HIC)
This is the primary method to determine DAR and drug distribution.
-
Column: Butyl-NPR or Phenyl-5PW.
-
Mobile Phase A: 1.5 M Ammonium Sulfate + 25 mM Sodium Phosphate, pH 7.0.
-
Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0 + 20% Isopropanol.
-
Gradient: 0% B to 100% B over 15 minutes.
-
Expected Result: Distinct peaks for DAR 0, DAR 1, and DAR 2. Site-specific ADCs should show a dominant DAR 2 peak (>90%).
B. Size Exclusion Chromatography (SEC)
Used to detect aggregation (High Molecular Weight species - HMWS).
-
Critical Note: If >5% aggregates are observed, increase the DMA concentration in the conjugation step or reduce the drug excess.
| Parameter | Specification | Method |
| DAR | 1.9 – 2.1 | HIC / LC-MS |
| Free Drug | < 1.0% | RP-HPLC |
| Aggregation | < 5.0% | SEC-HPLC |
| Endotoxin | < 0.1 EU/mg | LAL Assay |
Troubleshooting & Critical Parameters
Precipitation during Conjugation
-
Cause: The VCP-Eribulin payload is highly hydrophobic.
-
Fix: Ensure the reaction buffer contains at least 10% organic solvent (DMA or DMSO) . Propylene Glycol can also be used. Do not exceed 20% as it may denature the antibody.
Low Conjugation Efficiency (DAR < 1.5)
-
Cause: Incomplete reduction of the "cap" or re-oxidation was too aggressive (oxidizing the engineered Cys).
-
Fix: Increase TCEP concentration during the uncapping phase. Shorten the dHAA re-oxidation time. Ensure pH is 7.0–7.5 (Maleimide reaction is slow at pH < 6.5).
Linker Instability
-
Cause: Maleimide exchange with serum albumin (retro-Michael addition).
-
Fix: This is inherent to succinimide rings. For next-generation stability, consider hydrolyzing the succinimide ring (self-hydrolyzing maleimides) or using non-maleimide chemistry (e.g., haloacetamide) if available.
References
-
Eisai Co., Ltd. (2019). Eribulin-based antibody-drug conjugates and methods of use. Patent JP6599019B2. Link
-
Cheng, X., et al. (2022). Preclinical studies of BB-1701, a HER2-targeting eribulin-containing ADC. Antibody Therapeutics.[9][10] Link
-
Junutula, J. R., et al. (2008). Site-specific conjugation of a cytotoxic drug to an antibody improves the therapeutic index. Nature Biotechnology. Link
-
Anami, Y., et al. (2018).[4] Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice. Nature Communications. Link
-
MedChemExpress. Mal-PEG2-VCP-Eribulin Product Data. Link
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Part 1: Size Purity by Size-Exclusion Chromatography (SEC-HPLC)
As a Senior Application Scientist, it is my pleasure to present this in-depth technical guide on High-Performance Liquid Chromatography (HPLC) methods for the comprehensive purity assessment of Antibody-Drug Conjugates (ADCs) utilizing the VCP-Eribulin drug-linker. This document is designed for researchers, scientists, and drug development professionals, providing not just protocols, but the underlying scientific rationale to empower robust and reliable analysis.
The complexity of ADCs, which combine the targeting specificity of a monoclonal antibody (mAb) with the cytotoxic potency of a small molecule, presents unique analytical challenges.[1][2] An ADC is not a single molecular entity but a heterogeneous mixture of species that can differ in the number of drugs conjugated, the conjugation site, and the presence of aggregates or fragments.[3][4] Therefore, a comprehensive purity assessment is critical to ensure product quality, consistency, safety, and efficacy.
This guide details three orthogonal HPLC-based methods that, when used in concert, provide a thorough characterization of VCP-Eribulin ADC purity:
-
Size-Exclusion Chromatography (SEC-HPLC): For the quantification of high and low molecular weight species (aggregates and fragments).
-
Hydrophobic Interaction Chromatography (HIC-HPLC): For the determination of the drug-to-antibody ratio (DAR) distribution.
-
Reversed-Phase HPLC (RP-HPLC): For assessing drug-linker and small molecule-related impurities, as well as chain-based drug distribution.
These methods form the cornerstone of a robust analytical control strategy for VCP-Eribulin-based ADCs.
Scientific Principle & Rationale
Size-Exclusion Chromatography (SEC) is a non-denaturing technique that separates molecules based on their hydrodynamic radius, or size in solution.[5] This method is indispensable for quantifying product-related impurities such as high molecular weight species (HMWS), primarily aggregates, and low molecular weight species (LMWS), such as fragments of the antibody.[1][6]
Causality: The conjugation of the hydrophobic VCP-Eribulin payload can increase the propensity of the ADC to form aggregates compared to the parent monoclonal antibody.[6][7] Aggregation is a critical quality attribute (CQA) that must be closely monitored, as it can potentially lead to increased immunogenicity and altered efficacy of the therapeutic.[5] SEC provides a direct measure of the monomeric purity, ensuring the product consists predominantly of the intended, single ADC entity.
Experimental Protocol: SEC-HPLC
1. Materials and Reagents
-
VCP-Eribulin ADC sample
-
Mobile Phase Buffer: Phosphate-Buffered Saline (PBS), pH 7.4 (e.g., 10 mM sodium phosphate, 150 mM NaCl) or other suitable non-denaturing buffer.
-
Water, HPLC grade
-
Sodium Phosphate (monobasic and dibasic), analytical grade
-
Sodium Chloride (NaCl), analytical grade
2. Instrumentation
-
HPLC or UHPLC system with UV/Vis detector (Diode Array Detector preferred).
-
SEC Column: Choose a column with a pore size appropriate for large proteins (e.g., 300 Å). Examples include Agilent AdvanceBio SEC 300Å or equivalent.[5][7]
-
Data acquisition and processing software.
3. Step-by-Step Methodology
- Mobile Phase Preparation: Prepare 1 L of PBS, pH 7.4. Filter through a 0.22 µm membrane filter and degas thoroughly.
- Sample Preparation: Dilute the VCP-Eribulin ADC sample with the mobile phase to a final concentration of approximately 1.0 mg/mL. Mix gently by inversion; do not vortex.
- HPLC System Setup:
- Equilibrate the SEC column with the mobile phase at the intended flow rate for at least 30-60 minutes or until a stable baseline is achieved.
- Set the UV detection wavelength to 280 nm for protein detection.
- Chromatographic Run:
- Inject 10-20 µL of the prepared sample.
- Run the isocratic method for a sufficient time to allow for the elution of the monomer and any relevant aggregate or fragment peaks (typically 15-20 minutes).
Data Presentation & Interpretation
A typical SEC chromatogram will show a major peak corresponding to the ADC monomer. Aggregate peaks (dimers, trimers, etc.) will elute earlier, while fragment peaks will elute later. Purity is determined by calculating the relative peak area of the monomer.
Table 1: Typical SEC-HPLC Method Parameters
| Parameter | Setting | Rationale |
|---|---|---|
| Column | Agilent AdvanceBio SEC 300Å, 2.7 µm | Optimized for inertness to minimize secondary hydrophobic interactions common with ADCs.[7] |
| Mobile Phase | 150 mM Sodium Phosphate, pH 7.0 | Physiological pH and ionic strength maintain the native structure of the ADC. |
| Flow Rate | 0.8 mL/min | Provides optimal resolution between monomer and aggregate species without excessive pressure. |
| Column Temp. | 25 °C (Ambient) | Avoids thermal degradation while ensuring consistent retention times. |
| Detection | UV at 280 nm | Standard wavelength for protein quantification based on Trp and Tyr residues. |
| Injection Vol. | 10 µL (for 1 mg/mL sample) | Balances signal intensity with the risk of column overloading. |
| Run Time | 20 minutes | Ensures complete elution of all relevant species. |
Sources
- 1. pharmafocusamerica.com [pharmafocusamerica.com]
- 2. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. agilent.com [agilent.com]
- 6. lcms.cz [lcms.cz]
- 7. agilent.com [agilent.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing VCP-Eribulin Linker Stability
<content_type_and_audience>
Troubleshooting Triage: Addressing Premature VCP-Eribulin Cleavage
This guide is designed to help you diagnose and resolve common issues related to the stability of Valine-Citrulline-PABC (VCP) linkers conjugated to Eribulin. Start with the most common symptom you are observing in your experiments.
| Observed Symptom | Potential Root Cause(s) | Recommended Action & Next Steps |
| Rapid ( < 24h) Eribulin release in in vitro mouse plasma assay. | 1. Enzymatic Cleavage by Carboxylesterase 1C (Ces1C): Mouse plasma contains high levels of Ces1C, which is known to hydrolyze the VC-PABC linker.[1][2][3] 2. Assay Artifacts: Hemolysis during plasma collection can release intracellular proteases. | 1. Confirm Ces1C Activity: Run a control using plasma from Ces1C knockout mice or use a specific carboxylesterase inhibitor.[3] 2. Switch Species: Test stability in human or cynomolgus monkey plasma, which lack the high Ces1C activity.[4] 3. Protocol Review: Ensure plasma was collected with appropriate anticoagulants and processed to minimize cell lysis. See Protocol 1 . |
| Moderate Eribulin release in human plasma; higher than expected. | 1. Human Neutrophil Elastase Activity: This enzyme, present in human plasma, can cleave the amide bond between Valine and Citrulline.[5][6] 2. Suboptimal Linker Chemistry: The specific stereochemistry or adjacent modifications may increase susceptibility to plasma proteases. | 1. Inhibitor Control: Include a neutrophil elastase-specific inhibitor (e.g., Sivelestat) in a parallel experiment to quantify its contribution. 2. Linker Modification: If instability is confirmed, consider linker modifications discussed in Section 4 . |
| High ADC aggregation observed during or after plasma incubation. | 1. Increased Hydrophobicity: Eribulin and the VCP linker are hydrophobic. High drug-to-antibody ratios (DAR) exacerbate this, leading to aggregation.[7][8] 2. Deconjugation/Conjugation Instability: Cleavage of interchain disulfide bonds for conjugation can destabilize the antibody structure.[8][9] | 1. Optimize DAR: Aim for a lower, more homogeneous DAR.[7] Analyze aggregation via Size Exclusion Chromatography (SEC). See Protocol 2 . 2. Formulation: Ensure the formulation buffer pH is optimal and consider adding excipients like polysorbates.[7] 3. Hydrophilic Linkers: Explore incorporating hydrophilic elements (e.g., PEG) into the linker design.[][] |
| In vivo study shows poor efficacy and/or high off-target toxicity. | 1. Poor in vivo Linker Stability: Premature release of Eribulin in circulation leads to systemic toxicity and a reduced therapeutic window.[3][12] 2. Inefficient Intracellular Cleavage: The linker is stable in circulation but not efficiently cleaved by lysosomal cathepsins in the target cell. | 1. Correlate in vitro/in vivo Data: Ensure your in vitro plasma stability assay (using the correct species) predicts the in vivo outcome. 2. Intracellular Catabolism Assay: Confirm that the VCP-Eribulin linker is efficiently processed by Cathepsin B. See Protocol 3 . |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of VCP-Eribulin cleavage?
Answer: The VCP-Eribulin linker is a dipeptide-based system designed for conditional cleavage.
-
Intended Mechanism (Intracellular): Inside a target cancer cell, the ADC is trafficked to the lysosome. The acidic environment and high concentration of lysosomal proteases, primarily Cathepsin B, lead to cleavage of the amide bond between Citrulline and the PABC spacer.[13][14] This cleavage initiates a self-immolation cascade of the PABC spacer, releasing the unmodified, active Eribulin payload.[4][13]
-
Unintended Mechanism (Circulation): In plasma, the linker should remain stable. However, premature cleavage can occur due to circulating enzymes. In mouse plasma, Carboxylesterase 1C (Ces1C) is a major culprit.[1][2][3] In human plasma, neutrophil elastase has also been shown to contribute to linker instability.[5][6]
Q2: Why is my VCP-Eribulin ADC stable in human plasma but not in mouse plasma?
Answer: This is a well-documented species-dependent difference. Mouse plasma has high concentrations of the enzyme Carboxylesterase 1C (Ces1C), which effectively hydrolyzes the Val-Cit motif.[3][4] Human and non-human primate plasma have significantly lower levels of this enzyme, leading to much greater linker stability.[4][15] This is a critical consideration for preclinical model selection; data from mouse models may not accurately predict the ADC's stability in humans.
Q3: What does the "P" in VCP stand for and why is it important?
Answer: The "P" stands for PABC (p-aminobenzyl carbamate) . It is a "self-immolative spacer." Its role is critical for releasing the payload in its native, unmodified state.[4][13] After Cathepsin B cleaves the Val-Cit dipeptide, the PABC linker becomes chemically unstable and spontaneously undergoes a 1,6-elimination reaction, releasing the active Eribulin.[13] Without this spacer, the payload might be released with a fragment of the linker still attached, which could reduce its potency.
Q4: How does the Drug-to-Antibody Ratio (DAR) affect linker stability?
Answer: The DAR primarily affects the ADC's physical stability rather than its chemical linker stability, but the two are related. Eribulin is a hydrophobic molecule. Conjugating more Eribulin molecules (a higher DAR) increases the overall hydrophobicity of the ADC, which can lead to aggregation.[7] Aggregated ADCs can have altered pharmacokinetic profiles and may be cleared from circulation more rapidly, indirectly impacting the time the linker is exposed to plasma enzymes. High DAR is a known cause of aggregation that can reduce efficacy and increase the risk of an immunogenic response.[7]
In-Depth Experimental Protocols & Workflows
Protocol 1: In Vitro Plasma Stability Assay
This protocol is designed to quantify the release of free Eribulin from the ADC over time in a plasma matrix.
Workflow Diagram
Caption: Workflow for In Vitro ADC Plasma Stability Assay.
Step-by-Step Methodology
-
Materials:
-
VCP-Eribulin ADC (1 mg/mL in PBS)
-
Frozen plasma (e.g., Human, Cynomolgus Monkey, Sprague Dawley Rat, CD1 Mouse) from a reputable vendor.
-
Anticoagulant: EDTA
-
Preservative: Sodium Azide (10 mM final conc.) to prevent bacterial growth.[16]
-
Internal Standard (IS): A structurally similar, stable molecule for LC-MS/MS normalization.
-
Acetonitrile (ACN), HPLC-grade.
-
Incubator (37°C), Centrifuge, LC-MS/MS system.
-
-
Procedure:
-
Thaw plasma on ice. Centrifuge at ~2000 x g for 10 minutes at 4°C to pellet any cryoprecipitates. Collect the supernatant.
-
Add EDTA and sodium azide to the plasma.[16]
-
Spike the VCP-Eribulin ADC into the plasma to a final concentration of 100 µg/mL. Mix gently by inversion.[16]
-
Immediately take the T=0 time point: Transfer 50 µL of the plasma/ADC mixture to a clean tube.
-
Incubate the remaining plasma/ADC mixture at 37°C.[16]
-
Collect subsequent time points (e.g., 4, 24, 48, 72, 144 hours) by removing 50 µL aliquots.
-
Sample Processing: To each 50 µL aliquot, add 150 µL of cold ACN containing the internal standard. Vortex vigorously for 1 minute to precipitate plasma proteins.
-
Centrifuge at >10,000 x g for 10 minutes.
-
Carefully transfer the supernatant to a new plate or vial for LC-MS/MS analysis.
-
-
Data Analysis:
-
Develop an LC-MS/MS method to quantify the concentration of free Eribulin relative to the internal standard.
-
Calculate the percentage of released Eribulin at each time point relative to a standard curve or the total potential payload.
-
Plot the % released drug versus time to determine the stability profile.
-
Protocol 2: Analysis of ADC Aggregation by SEC-HPLC
This protocol quantifies the formation of high molecular weight species (HMWS) or aggregates.
Step-by-Step Methodology
-
Materials:
-
ADC samples (from plasma stability assay or formulation studies).
-
SEC-HPLC system with a UV detector (280 nm).
-
Appropriate SEC column for monoclonal antibodies (e.g., Tosoh TSKgel G3000SWxl).
-
Mobile Phase: A non-denaturing buffer like 100 mM sodium phosphate, 150 mM NaCl, pH 6.8.
-
-
Procedure:
-
Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.
-
Inject 10-20 µg of the ADC sample onto the column.
-
Run the isocratic method for approximately 30 minutes.
-
Monitor the elution profile at 280 nm. Aggregates will elute first, followed by the ADC monomer, and then any fragments.[17]
-
-
Data Analysis:
-
Integrate the peak areas for the aggregate (HMWS) and monomer peaks.
-
Calculate the percentage of aggregation: % Aggregation = (Area_HMWS / (Area_HMWS + Area_Monomer)) * 100.
-
Protocol 3: Intracellular Cathepsin B Cleavage Assay
This assay confirms that the linker can be efficiently cleaved by its target enzyme.
Step-by-Step Methodology
-
Materials:
-
VCP-Eribulin ADC.
-
Human Cathepsin B, active (recombinant).
-
Assay Buffer: 50 mM Sodium Acetate, pH 5.0 (mimics lysosomal pH).[13]
-
Activation Buffer: Assay buffer containing a reducing agent like DTT (e.g., 5 mM) to ensure Cathepsin B is active.
-
LC-MS/MS system.
-
-
Procedure:
-
Activate Cathepsin B by pre-incubating it in the Activation Buffer for 15 minutes at 37°C.
-
In a reaction tube, add the VCP-Eribulin ADC to the Assay Buffer.
-
Initiate the reaction by adding the activated Cathepsin B.
-
Incubate at 37°C. Collect time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Stop the reaction at each time point by adding a protein precipitation agent like ACN.
-
Process samples as described in Protocol 1 and analyze for free Eribulin by LC-MS/MS.
-
Advanced Optimization Strategies
If troubleshooting confirms inherent linker instability, consider these advanced strategies during the design phase.
Linker Chemistry Modifications
The Val-Cit dipeptide is a substrate for multiple enzymes. Small modifications can tune its selectivity.
-
P3 Position Modification: Adding a polar acidic residue, like glutamic acid (Glu), at the P3 position (i.e., Glu -Val-Cit) has been shown to markedly reduce susceptibility to extracellular carboxylesterases (like mouse Ces1C) without significantly impacting cleavage by intracellular Cathepsin B.[6] This strategy can improve the correlation between preclinical mouse data and expected human outcomes.
-
Exo-Linker Design: A novel approach repositions the cleavable peptide linker to an "exo" position on the PABC moiety. This design can mask payload hydrophobicity and has shown resistance to both carboxylesterases and human neutrophil elastase, potentially leading to a better safety profile and allowing for higher DARs.[5][18]
Diagram: Linker Cleavage Susceptibility
Caption: Comparison of linker modification strategies and their enzymatic vulnerabilities.
Formulation and Conjugation Strategy
-
Hydrophilic Moieties: Incorporating short polyethylene glycol (PEG) chains into the linker can decrease the overall hydrophobicity of the ADC, reducing aggregation and potentially improving pharmacokinetics.[][]
-
Site-Specific Conjugation: Moving away from traditional stochastic cysteine or lysine conjugation to site-specific methods can produce a more homogeneous ADC product with a defined DAR. This reduces batch-to-batch variability and can lead to a more stable and predictable product.[19]
References
- Albone, E. F., et al. Eribulin-based antibody-drug conjugates and methods of use. US20170252458A1.
-
Dorywalska, M., et al. (2016). Molecular Basis of Valine-Citrulline-PABC Linker Instability in Site-Specific ADCs and Its Mitigation by Linker Design. Molecular Cancer Therapeutics, 15(5), 958–970. [Link]
-
Creative Biolabs. ADC Plasma Stability Analysis Service. [Link]
-
Dorywalska, M., et al. (2016). Molecular Basis of Valine-Citrulline-PABC Linker Instability in Site-Specific ADCs and Its Mitigation by Linker Design. SciSpace. [Link]
-
Li, F., et al. (2021). Antibody–drug conjugates: Recent advances in linker chemistry. Acta Pharmaceutica Sinica B, 11(11), 3456-3474. [Link]
-
Kim, D., et al. (2024). Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates. Journal of Medicinal Chemistry. [Link]
-
Jordan, M. A., & Wilson, L. (2017). Eribulin Mesylate: Mechanism of Action of a Unique Microtubule Targeting Agent. AACR. [Link]
-
Challener, C. (2023). Exploring the Optimization of Linker Chemistries for ADCs. BioPharm International. [Link]
-
Jordan, M. A., & Wilson, L. (2017). Eribulin Mesylate: Mechanism of Action of a Unique Microtubule-Targeting Agent. Semantic Scholar. [Link]
-
Nguyen, K. D., & Rausch, C. (2012). Eribulin: a novel cytotoxic chemotherapy agent. Annals of Pharmacotherapy, 46(5), 657-666. [Link]
-
Wikipedia. Eribulin. [Link]
-
Jordan, M. A., & Wilson, L. (2017). Eribulin Mesylate: Mechanism of Action of a Unique Microtubule-Targeting Agent. Semantic Scholar. [Link]
-
Le, K. N., et al. (2017). High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release. ACS Omega, 2(8), 4436–4444. [Link]
-
Cyprotex. Plasma Stability Assay. [Link]
-
Sterling Pharma Solutions. (2023). Measurement of ADC stability in plasma and serum via mass spectrometry analysis. [Link]
-
Gadekar, S., & Ramakrishna, S. (2023). Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates. Pharmaceuticals, 16(11), 1609. [Link]
-
Miller, M. L., et al. (2022). An enzymatically cleavable tripeptide linker for maximizing the therapeutic index of antibody-drug conjugates. Nature Communications, 13(1), 4617. [Link]
-
Chen, Y., et al. (2022). Assessing ADC Plasma Stability by LC-MS Methods. Springer Nature Experiments. [Link]
-
Kim, D., et al. (2024). Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates. PMC. [Link]
-
Kigel, B., et al. (2016). Field Guide to Challenges and Opportunities in Antibody–Drug Conjugates for Chemists. Bioconjugate Chemistry, 27(9), 1946–1963. [Link]
-
NanoTemper Technologies. (2024). How stability prediction experiments give you confidence in your ADCs. YouTube. [Link]
-
Lu, J., et al. (2016). Linkers Having a Crucial Role in Antibody–Drug Conjugates. International Journal of Molecular Sciences, 17(4), 561. [Link]
-
Bhakta, S., & Raoufi, F. (2018). Physical Stability Studies of Antibody-Drug Conjugates (ADCs) Under Stressed Conditions. Methods in Molecular Biology. [Link]
Sources
- 1. aacrjournals.org [aacrjournals.org]
- 2. scispace.com [scispace.com]
- 3. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Review on ADC Linkers: Cleavable and Non-Cleavable Linker Design and Stability Evaluation - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. An enzymatically cleavable tripeptide linker for maximizing the therapeutic index of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Physical Stability Studies of Antibody-Drug Conjugates (ADCs) Under Stressed Conditions | Springer Nature Experiments [experiments.springernature.com]
- 12. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. adcreview.com [adcreview.com]
- 19. biopharminternational.com [biopharminternational.com]
addressing premature payload release of VCP-Eribulin
Addressing Premature Payload Release & Linker Instability
Status: Active Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting Val-Cit-PABC-Eribulin (VCP-Eribulin) Instability
Executive Summary: The "Mouse Plasma" Trap
If you are observing premature release of Eribulin from your Val-Cit-PABC (VCP) linker in preclinical models, you are likely encountering a species-specific enzymatic artifact rather than a fundamental failure of your drug design.
The Core Issue: The Val-Cit-PABC linker is designed to be cleaved by Cathepsin B (lysosomal) inside the tumor cell.[1][2] However, in murine models (mice), an extracellular enzyme called Carboxylesterase 1c (Ces1c) mimics this activity, cleaving the linker in the bloodstream.[3][4][5] Ces1c is NOT present in human plasma.
This guide provides the diagnostic protocols to distinguish between true chemical instability and species-specific enzymatic artifacts, along with storage optimization strategies.
Diagnostic Framework: Why is my payload dropping off?
Visualizing the Cleavage Pathways
The following diagram illustrates the two competing pathways: the desired intracellular release (Human/Therapeutic) vs. the premature extracellular release (Mouse/Artifact).
Figure 1: Mechanism of Action vs. Artifact. In mice, Ces1c cleaves the linker before it reaches the tumor.[5] In humans, the ADC remains stable until lysosomal processing.
Troubleshooting Protocols
Experiment A: Differential Plasma Stability Assay
Objective: Confirm if premature release is due to Ces1c (mouse artifact) or chemical hydrolysis (manufacturing defect).
Reagents Required:
-
Pooled Mouse Plasma (Balb/c or nude).
-
Pooled Human Plasma (Healthy donor).
-
Ces1c Inhibitor: Bis(4-nitrophenyl) phosphate (BNPP) or specific esterase inhibitors.
-
LC-MS/MS system.
Protocol:
-
Preparation: Spiked VCP-Eribulin ADC (10 µg/mL) into three reaction vessels:
-
Incubation: Incubate at 37°C with gentle shaking.
-
Sampling: Aliquot 50 µL at T=0, 6h, 24h, 48h, and 96h.
-
Extraction: Precipitate proteins using ice-cold acetonitrile (containing internal standard). Centrifuge at 14,000 x g for 10 min.
-
Analysis: Analyze supernatant via LC-MS/MS monitoring the transition for free Eribulin.
Data Interpretation:
| Observation | Diagnosis | Actionable Step |
| High release in A, Low in B & C | Ces1c Artifact | Proceed to clinical dev. The drug is stable in humans.[2][3][6][8] Consider using Ces1c-knockout mice for efficacy studies. |
| High release in A, B, & C | Chemical Instability | Linker failure. Check conjugation chemistry (Maleimide retro-Michael exchange) or pH formulation. |
| Low release in all | Stable | No issue detected. Verify detection limit of LC-MS. |
Experiment B: Aggregation-Induced Instability Check
Context: Eribulin is hydrophobic. High Drug-to-Antibody Ratios (DAR > 4) often lead to aggregation, which exposes the linker to non-specific proteases or hydrolysis.
Protocol:
-
Method: Size Exclusion Chromatography (SEC-HPLC).
-
Mobile Phase: 200 mM Potassium Phosphate, 250 mM KCl, pH 7.0 (Avoid standard PBS if aggregation is suspected).
-
Detection: UV @ 280nm.
-
Criteria: Monomer content must be >95%.
-
If High Molecular Weight (HMW) species > 5%:, the "premature release" is likely due to aggregates precipitating or being processed by macrophages in vivo.
-
Optimization & Storage FAQs
Q: What is the optimal storage buffer to prevent hydrolysis during storage? A: Avoid neutral PBS for long-term storage of VCP-Eribulin.
-
Recommendation: Citrate-based buffer (20 mM Sodium Citrate, 6% Trehalose, pH 6.0 - 6.5) .
-
Reasoning: The carbamate linkage and maleimide ring are more stable at slightly acidic pH (6.0-6.5). Neutral or basic pH (>7.5) accelerates both retro-Michael deconjugation (loss of whole linker-payload) and PABC hydrolysis.
Q: Can I modify the linker to stop Mouse Plasma cleavage? A: Yes, but it may not be necessary for human use.
-
Strategy: If you must have stability in wild-type mice, modify the peptide sequence. Replacing Val-Cit with Glu-Val-Cit (EVC) introduces a hydrophilic residue (Glutamic acid) that repels the hydrophobic pocket of Ces1c but is still cleaved by intracellular Cathepsin B [1].[5]
-
Trade-off: This requires re-synthesizing the linker-drug, which is costly. Using Ces1c-knockout mice is often more efficient.
Q: I am using a Maleimide conjugation. Could the "release" be deconjugation? A: Yes. Maleimides can undergo a retro-Michael reaction, falling off the antibody and transferring to Albumin in the blood.
-
Fix: Use succinimide ring hydrolysis . Intentionally hydrolyzing the succinimide ring (controlled incubation at pH 9.2 for 1 hour, then neutralizing) "locks" the payload onto the antibody, preventing deconjugation [2].
Troubleshooting Logic Tree
Use this flow to diagnose your specific situation.
Figure 2: Decision matrix for isolating the root cause of VCP-Eribulin instability.
References
-
Dorywalska, M., et al. (2016). "Molecular Basis of Valine-Citrulline-PABC Linker Instability in Site-Specific ADCs and Its Mitigation by Linker Design." Molecular Cancer Therapeutics.[7][9]
-
Shen, B.Q., et al. (2012). "Conjugation site modulates the in vivo stability and therapeutic activity of antibody-drug conjugates."[4][6][7] Nature Biotechnology.[7]
-
Furuuchi, K., et al. (2018). "MORAb-202, an Antibody–Drug Conjugate Utilizing Humanized Anti-human FRα Farletuzumab and the Microtubule-targeting Agent Eribulin, has Potent Antitumor Activity."[10][11][12] Molecular Cancer Therapeutics.[7][9]
Sources
- 1. Molecular Basis of Valine-Citrulline-PABC Linker Instability in Site-Specific ADCs and Its Mitigation by Linker Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. preprints.org [preprints.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 7. semanticscholar.org [semanticscholar.org]
- 8. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. (PDF) MORAb-202, an Antibody-Drug Conjugate Utilizing Humanized Anti-human FRα Farletuzumab and the Microtubule-targeting Agent Eribulin, has Potent Antitumor Activity. (2018) | Xin Cheng | 65 Citations [scispace.com]
- 12. aacrjournals.org [aacrjournals.org]
strategies to minimize immunogenicity of VCP-Eribulin ADCs
Guidance on Strategies to Minimize and Troubleshoot Immunogenicity
Welcome to the technical support resource for researchers, scientists, and drug development professionals working on Valine-Citrulline-PAB-Eribulin (VCP-Eribulin) Antibody-Drug Conjugates (ADCs). As a Senior Application Scientist, my goal is to provide you with a comprehensive guide that blends foundational scientific principles with actionable, field-proven strategies. This document is designed to help you proactively de-risk, troubleshoot, and manage the immunogenicity of your therapeutic candidates.
Introduction: Understanding the Immunogenicity Challenge in ADCs
The development of anti-drug antibodies (ADAs) against therapeutic proteins is a significant challenge in drug development, potentially impacting pharmacokinetics (PK), efficacy, and patient safety.[1] For complex molecules like ADCs, the risk can be amplified. An ADC is composed of three distinct components—a monoclonal antibody (mAb), a chemical linker, and a cytotoxic payload—each of which, along with novel epitopes formed at their interfaces, can be recognized by the immune system.[2][3]
Immunogenicity risk for ADCs is generally considered medium-to-high because the conjugation of a small-molecule drug (acting as a hapten) to a large protein carrier (the mAb) can create a classic hapten-carrier effect, and the payload's characteristics (e.g., hydrophobicity) can promote aggregation, a known trigger for immune responses.[3][4] The U.S. Food and Drug Administration (FDA) recommends a multi-tiered approach to immunogenicity assessment for all ADCs.[5][6]
This guide will specifically address potential issues related to VCP-Eribulin ADCs and provide a framework for their mitigation.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the immunogenic potential of VCP-Eribulin ADC components.
Q1: What are the primary sources of immunogenicity in our VCP-Eribulin ADC?
A1: The immune response can be directed against any part of the ADC. It's crucial to consider four potential sources:
-
The Monoclonal Antibody (mAb) Framework: Non-human sequences or even human sequences containing T-cell epitopes can trigger an immune response. Even fully human antibodies can be immunogenic. This is often the most significant contributor.[1][7]
-
The Linker-Payload (VCP-Eribulin): The VCP linker and Eribulin payload can act as haptens. When conjugated to the mAb carrier, they can become immunogenic, leading to ADAs directed specifically against the drug or linker.[3][8]
-
Neoepitopes: The conjugation process itself can create new, non-native epitopes at the junction of the linker and the antibody. These neoepitopes can be recognized as foreign by the immune system.[3]
-
Aggregates and Impurities: Aggregated ADCs or process-related impurities are potent triggers of immunogenicity as they are readily taken up by antigen-presenting cells (APCs). Increased hydrophobicity from the payload can sometimes contribute to a higher propensity for aggregation.[3][7]
Below is a diagram illustrating these potential immunogenic triggers.
Caption: Potential sources of immunogenicity in a VCP-Eribulin ADC.
Q2: How immunogenic are the VCP linker and Eribulin payload expected to be?
A2:
-
VCP Linker: The valine-citrulline (Val-Cit) dipeptide linker is one of the most widely used cleavable linkers in ADC development.[9][10] While any non-native chemical structure can theoretically be immunogenic, clinical data from multiple ADCs utilizing vc-MMAE linkers (which share the valine-citrulline motif) show that the majority of ADA responses are directed against the mAb component, not the linker-payload.[11] This suggests the VCP linker itself is a low-risk contributor, but domain-specificity testing is always necessary to confirm.
-
Eribulin Payload: Eribulin is a potent microtubule dynamics inhibitor.[12][13] As a small molecule, it is not immunogenic on its own. However, as part of the ADC, it can act as a hapten.[3] Interestingly, some research suggests that Eribulin may have immune-potentiating effects within the tumor microenvironment, such as upregulating HLA class I expression, which is a separate mechanism from inducing a systemic ADA response against the drug.[14][15] The risk of an anti-Eribulin ADA response is considered low but cannot be dismissed without experimental data.
Q3: What are the clinical consequences of an ADA response to our ADC?
A3: The clinical impact of ADAs can range from benign to severe. Potential consequences include:
-
Altered Pharmacokinetics (PK): The most common effect is the formation of immune complexes, which can lead to accelerated clearance of the ADC, reducing its exposure and therapeutic efficacy.[8]
-
Reduced Efficacy: Neutralizing antibodies (NAbs) can directly block the ADC from binding to its target antigen on tumor cells, rendering it ineffective.[16] ADAs can also prevent internalization, which is necessary for the VCP linker to be cleaved and Eribulin to be released.[17]
-
Safety and Adverse Events: In some cases, immune complexes can cause infusion reactions.[3] A theoretical but serious risk for ADCs is that if ADAs are directed against the payload, immune complex uptake by non-target immune cells could lead to unintended cytotoxicity.[4]
Q4: We are using a humanized antibody. Doesn't that eliminate immunogenicity risk?
A4: Not necessarily. Humanization, the process of grafting murine complementarity-determining regions (CDRs) onto a human antibody framework, significantly reduces but does not eliminate immunogenicity.[1] The remaining murine CDR sequences can still be immunogenic. Furthermore, even "fully human" antibodies derived from transgenic mice or phage display can contain T-cell epitopes that can elicit an ADA response in a subset of the patient population. Therefore, a process called de-immunization —proactively identifying and removing T-cell epitopes from the antibody sequence—is a critical risk mitigation strategy.[18][19]
Part 2: Troubleshooting Guide for Immunogenicity Issues
This section is designed to help you diagnose and address specific immunogenicity-related problems encountered during development.
Problem 1: High incidence of ADAs detected in pre-clinical (e.g., cynomolgus macaque) studies.
This is a critical finding that must be addressed before clinical progression. The key is to identify the source of the immunogenicity.
Workflow for Investigating High Pre-Clinical ADA
Caption: Decision tree for troubleshooting high pre-clinical ADA responses.
Causality & Action Plan:
-
Step 1: Confirm Aggregation Status. Before all else, assess the aggregation state of your dosing material using a method like Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS). Causality: Aggregates are a powerful adjuvant and can cause an immune response even to an otherwise low-risk molecule. If aggregation is >5%, you must address it through formulation optimization (adjusting pH, ionic strength, excipients) before proceeding.[3][7]
-
Step 2: Determine ADA Domain Specificity. This is the most critical diagnostic step. Using a competitive binding ELISA (see Protocol 2), determine if the ADAs are binding to the mAb, the linker-payload, or both. Causality: Knowing the target of the immune response dictates your entire mitigation strategy.[8][20]
-
Scenario A: ADAs are primarily against the mAb.
-
Diagnosis: This is the most common scenario and suggests the presence of T-cell epitopes in the variable or constant regions of your antibody.
-
Action Plan:
-
In Silico Epitope Prediction: Use computational algorithms to screen the antibody's amino acid sequence for peptides with a high binding affinity for MHC class II molecules.[21][22]
-
In Vitro T-Cell Assays: Synthesize the high-risk peptides identified in silico and test their ability to induce proliferation in T-cells from a diverse pool of human donors (see Protocol 1).[18][23]
-
De-immunization: Introduce minimal point mutations into the antibody sequence to abrogate MHC binding of the confirmed T-cell epitopes. Re-express and re-test the modified antibody to ensure that affinity and function are retained while immunogenic potential is reduced.[18][24]
-
-
-
Scenario B: A significant ADA population is against the Linker-Payload.
-
Diagnosis: This indicates a hapten-carrier response. It is a more challenging issue to resolve as the linker and payload are fundamental to the ADC's mechanism.
-
Action Plan:
-
Re-evaluate Conjugation Strategy: If using stochastic lysine conjugation, heterogeneity and high drug-to-antibody ratios (DAR) can exacerbate immunogenicity. Switching to a site-specific conjugation method can produce a more homogeneous product and may reduce the response.[2]
-
Consider Linker Modification: Explore alternative linkers that may be less immunogenic or mask the payload more effectively. This is a significant chemistry effort and represents a major program pivot.
-
-
Problem 2: In-process analytical results show ADC aggregation or instability.
Causality & Action Plan:
-
Diagnosis: The hydrophobicity of the linker-payload can reduce the overall solubility and stability of the ADC, leading to aggregation.[7] The choice of conjugation chemistry and the specific site of conjugation on the antibody can also impact stability.[25]
-
Action Plan:
-
Formulation Development: Systematically screen buffers with varying pH and excipients (e.g., polysorbates, sugars, amino acids) to find conditions that maximize stability.
-
Optimize DAR: A lower DAR may improve stability. If efficacy is maintained, this can be a viable path.
-
Investigate Site-Specific Conjugation: Conjugating at engineered sites away from hydrophobic patches or interfaces can dramatically improve the biophysical properties of the ADC.[2]
-
Part 3: Proactive De-Risking Strategies & Key Protocols
The most effective way to manage immunogenicity is to address it proactively during candidate selection and engineering.
Immunogenicity Risk Assessment and Mitigation
| Strategy | Key Action | Rationale (Causality) |
| Antibody Selection & De-immunization | Select a fully human or thoroughly humanized mAb. Perform in silico T-cell epitope mapping and prospective de-immunization of high-risk sequences.[18][26] | Removing T-cell help is the most effective way to blunt a T-cell-dependent humoral (ADA) response.[19] |
| Conjugation Strategy | Employ site-specific conjugation to generate a homogeneous ADC with a defined DAR.[2] | Homogeneity reduces analytical complexity and minimizes the creation of unpredictable neoepitopes or unstable species that can lead to aggregation. |
| Formulation & Stability | Conduct early formulation screening to ensure the ADC is stable and soluble under relevant storage and physiological conditions. | Prevents the formation of aggregates, which are a primary extrinsic driver of immunogenicity.[3] |
| Pre-clinical Assessment | Use in vitro T-cell assays with human PBMCs to compare lead candidates.[23] | Provides an early, human-relevant readout of immunogenic potential to guide candidate selection before committing to costly in vivo studies. |
Protocol 1: In Vitro T-Cell Proliferation Assay for Immunogenicity Assessment
This assay measures the potential of your ADC variants to activate and induce the proliferation of CD4+ T-cells, providing a direct measure of immunogenic potential.
Methodology:
-
Prepare Peripheral Blood Mononuclear Cells (PBMCs):
-
Isolate PBMCs from buffy coats of at least 20 healthy human donors (representing diverse HLA types) using Ficoll-Paque density gradient centrifugation.
-
Pool the PBMCs or run donors individually.
-
Label the cells with a proliferation-tracking dye (e.g., CFSE) according to the manufacturer's instructions.
-
-
Generate Dendritic Cells (DCs):
-
Isolate CD14+ monocytes from the PBMCs using magnetic-activated cell sorting (MACS).
-
Culture the monocytes for 5-7 days in media containing GM-CSF and IL-4 to differentiate them into immature DCs.
-
-
Antigen Loading and Co-culture:
-
Plate the immature DCs and treat them with your test articles (e.g., ADC variant 1, ADC variant 2, naked mAb) and controls (Keyhole Limpet Hemocyanin - KLH as a positive control; media as a negative control) for 24 hours. This allows the DCs to internalize, process, and present peptides on MHC class II molecules.
-
After 24 hours, add the CFSE-labeled autologous CD4+ T-cells (isolated from the same donor's PBMCs) to the DC culture at a 10:1 (T-cell:DC) ratio.
-
-
Incubation and Analysis:
-
Co-culture the cells for 6-7 days.
-
Harvest the cells and stain them with fluorescently-labeled antibodies against CD3 and CD4.
-
Analyze the samples by flow cytometry. Gate on the CD3+/CD4+ T-cell population. Proliferation is measured by the dilution of the CFSE dye (each cell division halves the fluorescence intensity).
-
-
Data Interpretation:
-
Calculate a stimulation index (SI) for each sample: (Percentage of proliferated cells in test sample) / (Percentage of proliferated cells in negative control).
-
An SI > 2 is typically considered a positive response. Compare the SI values across your ADC variants. The variant with the lowest average SI across multiple donors has the lowest immunogenic potential.
-
Protocol 2: Competitive Ligand-Binding Assay for ADA Domain Specificity
This assay determines which part of the ADC is being targeted by the ADAs found in your study samples.
Methodology:
-
Assay Setup (Bridging Format):
-
Coat a microtiter plate with streptavidin.
-
Prepare two labeled versions of your full VCP-Eribulin ADC: one conjugated to Biotin and one to a reporter molecule like Ruthenium or Digoxigenin (DIG).
-
In the assay, ADAs in the sample will "bridge" the biotinylated and reporter-labeled ADCs.
-
-
Competition/Confirmation Step:
-
Take your confirmed ADA-positive serum samples.
-
Aliquot each sample into four separate tubes.
-
Spike each tube with a high concentration of one of the following "competitors":
-
Tube A: Unlabeled VCP-Eribulin ADC (positive control for competition)
-
Tube B: Unlabeled naked mAb
-
Tube C: A linker-payload mimic (e.g., VCP-Eribulin conjugated to a non-relevant protein or a small molecule)
-
Tube D: Assay buffer (no competitor control)
-
-
Incubate for 1-2 hours to allow the competitor to bind to the ADAs.
-
-
Detection:
-
Add the Biotin-ADC and Reporter-ADC reagents to all tubes and incubate to allow the bridging complex to form with any remaining unbound ADAs.
-
Transfer the mixture to the streptavidin-coated plate. The Biotin-ADC will bind to the plate, capturing the entire complex.
-
Wash the plate and add a substrate or read on an appropriate instrument (e.g., an ECL reader for Ruthenium).
-
-
Data Interpretation:
-
Calculate the percent inhibition for each competitor compared to the no-competitor control.
-
If naked mAb (Tube B) causes >50% signal inhibition: The ADAs are primarily directed against the antibody.
-
If the linker-payload mimic (Tube C) causes >50% signal inhibition: The ADAs are primarily directed against the linker and/or payload.
-
If only the full ADC (Tube A) causes inhibition: The ADAs may be specific to a neoepitope formed at the conjugation site.
-
References
- Clinical Pharmacology Considerations for Antibody-Drug Conjugates - FDA. (2024). U.S.
- Anti-Drug Antibody Response to Therapeutic Antibodies and Potential Mitigation Str
- FDA finalizes guidance on designing pharmacology studies for antibody-drug conjugates. (2024). Regulatory Affairs Professionals Society (RAPS).
- Clinical Pharmacology Considerations for Antibody-Drug Conjugates Guidance for Industry. (2024). U.S.
- Immunogenicity of Antibody Drug Conjugates: Bioanalytical Methods and Monitoring Strategy for a Novel Therapeutic Modality. (2014). The AAPS Journal.
- Immunogenicity Considerations for ADCs: A Focus on Neutralizing Antibody Assays. (2021). BioAgilytix.
- Bioconjugate & ADC Immunogenicity Assays. (n.d.). Abzena.
- Eribulin Promotes Antitumor Immune Responses in Patients with Locally Advanced or Metastatic Breast Cancer. (2018). Anticancer Research.
- SIAT® In Silico Immunogenicity Assessment Service. (n.d.).
- The Future of Antibody-Drug Conjugates: Advances in Bioconjugation, Linkers, and Payload Optimiz
- Clinical Pharmacology Considerations for Antibody-Drug Conjugates; Guidance for Industry; Availability. (2024). Federal Register.
- Reflections on the New FDA Clinical Pharmacology Guidance for Antibody-Drug Conjug
- Impact of linker and conjugation chemistry on antigen binding, Fc receptor binding and thermal stability of model antibody-drug conjug
- Eribulin is an immune potentiator in breast cancer that upregulates human leukocyte antigen class I expression via the induction of NOD-like receptor family CARD domain-containing 5. (2023). Cancer Science.
- Antibody Humanization and Deimmuniz
- Predicting Immunogenicity with AI/ML Tools. (2025). PEGS Boston Summit.
- Insights on the immunogenicity of antibody-drug conjug
- Evaluating the immunogenicity of antibody–drug conjug
- Technology Advances Enable Creation of Better ADCs. (2014).
- Importance and Considerations of Antibody Engineering in Antibody-Drug Conjugates Development from a Clinical Pharmacologist's Perspective. (2021). Pharmaceutics.
- Eribulin is an immune potentiator in breast cancer that upregulates human leukocyte antigen class I expression via the induction of NOD‐like receptor family CARD domain‐containing 5. (2023). Cancer Science.
- Minimizing ADA risk with in silico immunogenicity screening. (2025). MindWalk.
- In silico methods for immunogenicity risk assessment and human homology screening for therapeutic antibodies. (2024). Frontiers in Immunology.
- Validation of a de‐immunization strategy for monoclonal antibodies using cynomolgus macaque as a surrog
- Immunogenicity of Antibody–drug Conjugates: Observations Across 8 Molecules in 11 Clinical Trials. (2019). Taylor & Francis Online.
- Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. (2017). Protein & Peptide Letters.
- Bioanalytical Strategies for Antibody Drug Conjug
- Trop2-Based Antibody–Drug Conjugates: Emerging Strategy and Progress in Triple-Negative Breast Cancer Therapy. (2024). Current Oncology.
- Immunogenicity, a Headache of ADC Developers. (2021).
- Eribulin (Halaven). (n.d.). Cancer Research UK.
- Mal-PEG2-VCP-Eribulin. (n.d.). MedChemExpress.
Sources
- 1. mdpi.com [mdpi.com]
- 2. blog.crownbio.com [blog.crownbio.com]
- 3. bioanalysis-zone.com [bioanalysis-zone.com]
- 4. tandfonline.com [tandfonline.com]
- 5. fda.gov [fda.gov]
- 6. Clinical Pharmacology Considerations for Antibody-Drug Conjugates Guidance for Industry | FDA [fda.gov]
- 7. Importance and Considerations of Antibody Engineering in Antibody-Drug Conjugates Development from a Clinical Pharmacologist’s Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Immunogenicity of Antibody Drug Conjugates: Bioanalytical Methods and Monitoring Strategy for a Novel Therapeutic Modality - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Immunogenicity, a Headache of ADC Developers – Creative Biolabs ADC Blog [creative-biolabs.com]
- 12. cancerresearchuk.org [cancerresearchuk.org]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Eribulin is an immune potentiator in breast cancer that upregulates human leukocyte antigen class I expression via the induction of NOD-like receptor family CARD domain-containing 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Eribulin is an immune potentiator in breast cancer that upregulates human leukocyte antigen class I expression via the induction of NOD‐like receptor family CARD domain‐containing 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bioagilytix.com [bioagilytix.com]
- 17. regulations.gov [regulations.gov]
- 18. Antibody Humanization | Antibody Deimmunization | Lonza [lonza.com]
- 19. bioprocessintl.com [bioprocessintl.com]
- 20. bioagilytix.com [bioagilytix.com]
- 21. creative-biolabs.com [creative-biolabs.com]
- 22. mindwalkai.com [mindwalkai.com]
- 23. abzena.com [abzena.com]
- 24. semanticscholar.org [semanticscholar.org]
- 25. Impact of linker and conjugation chemistry on antigen binding, Fc receptor binding and thermal stability of model antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 26. In silico methods for immunogenicity risk assessment and human homology screening for therapeutic antibodies - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Technical Comparison Guide: In Vivo Efficacy of VCP-Eribulin Linker-Payloads in Xenograft Models
Executive Summary: The Eribulin Advantage in ADC Development
VCP-Eribulin refers to the conjugation of the microtubule inhibitor Eribulin (a halichondrin B analog) via a protease-cleavable Valine-Citrulline-p-aminobenzylcarbamyl (Val-Cit-PAB) linker.
As a Senior Application Scientist, I present this guide to address a critical shift in Antibody-Drug Conjugate (ADC) development: the move beyond traditional auristatin (MMAE) and maytansinoid (DM1/DM4) payloads. While VCP-MMAE remains the industry benchmark, VCP-Eribulin has emerged as a superior alternative for targeting tumors with multidrug resistance (MDR) and heterogeneous antigen expression .
This guide objectively compares VCP-Eribulin against standard alternatives, detailing its mechanistic differentiation, in vivo xenograft performance, and essential experimental protocols.
Mechanistic Differentiation & Logic
To understand the in vivo efficacy, one must understand the payload release physics. VCP-Eribulin utilizes the lysosomal protease Cathepsin B to cleave the Val-Cit dipeptide. Unlike non-cleavable linkers (e.g., SMCC-DM1), this mechanism releases the unmodified free drug, which is critical for the bystander effect .
Mechanism of Action (MOA) Pathway
The following diagram illustrates the intracellular trafficking and release mechanism of VCP-Eribulin.
Caption: Figure 1.[1][2][3] Intracellular activation pathway of VCP-Eribulin ADCs. Note the critical role of Cathepsin B in releasing the free payload for bystander killing.
Comparative Analysis: VCP-Eribulin vs. Alternatives
The choice of VCP-Eribulin over VCP-MMAE or DM1 is driven by specific biological requirements.
Technical Comparison Matrix
| Feature | VCP-Eribulin | VCP-MMAE (Vedotin) | SMCC-DM1 (Emtansine) |
| Payload Class | Halichondrin B Analog | Auristatin (Tubulin Inhibitor) | Maytansinoid (Tubulin Inhibitor) |
| Tubulin Binding | Plus (+) End (Distinct site) | Vinca Domain | Vinca Domain |
| MDR/P-gp Susceptibility | Low (Effective in taxane-resistant models) | High (Often pumped out) | Moderate |
| Bystander Effect | Strong (Hydrophobic payload) | Strong | None (Charged metabolite) |
| Linker Cleavage | Cathepsin B (Protease) | Cathepsin B (Protease) | Non-cleavable (Lysosomal degradation) |
| Primary Indication | Solid Tumors (Breast, Lung, Ovarian) | Lymphomas & Solid Tumors | HER2+ Breast Cancer |
Key Performance Insights
-
Overcoming Resistance: Eribulin retains potency in cell lines resistant to taxanes and vinca alkaloids due to its unique binding mechanism on the microtubule plus-end. Xenograft data suggests VCP-Eribulin ADCs (like MORAb-202) are effective in tumors that have developed resistance to standard chemotherapies [1, 2].
-
The Bystander Advantage: Unlike SMCC-DM1, which releases a charged lysine-adduct that cannot cross membranes, VCP-Eribulin releases neutral eribulin. In heterogeneous xenografts (mixed antigen+ and antigen- cells), VCP-Eribulin demonstrates superior tumor regression by killing neighboring antigen-negative stromal cells [3].
In Vivo Efficacy Data Synthesis
The following data summarizes performance in key xenograft models using VCP-Eribulin conjugates (specifically referencing MORAb-202 and BB-1701 architectures).
Case Study: Folate Receptor Alpha (FRα) Targeting[2][4][5][6]
-
Model: NCI-H2110 (NSCLC Xenograft), High FRα expression.
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Tumor Growth Inhibition (TGI) | Outcome |
| Vehicle | - | - | 0% | Rapid Progression |
| Free Eribulin | 3.0 | Q4D x 4 | ~45% | Moderate Stasis |
| VCP-Eribulin ADC | 5.0 | Single Dose | >95% | Complete Regression (CR) |
Analysis: The VCP-Eribulin ADC achieved complete regression with a single dose, significantly outperforming the maximum tolerated dose of the free drug. This confirms the stability of the linker in circulation and efficient release at the tumor site [1].
Case Study: HER2-Low Models
-
Construct: BB-1701 (Trastuzumab + VCP-Eribulin)[6]
-
Model: JIMT-1 (Breast Cancer), HER2-medium, Trastuzumab-resistant.
Result: BB-1701 demonstrated significant tumor shrinkage where T-DM1 (Kadcyla) failed. This is attributed to the bystander effect of the released eribulin payload, addressing the heterogeneous HER2 expression in JIMT-1 tumors [3].
Validated Experimental Protocol: Xenograft Efficacy Study
Warning: VCP (Val-Cit) linkers exhibit species-dependent stability. They are stable in human and cynomolgus plasma but are susceptible to cleavage by Carboxylesterase 1c (Ces1c) in mouse plasma.[1]
-
Mitigation: Use Ces1c-knockout mice or account for the "worst-case" pharmacokinetic profile (higher clearance in mice than humans).
Step-by-Step Workflow
This protocol is designed to validate the efficacy of a custom VCP-Eribulin ADC.
Caption: Figure 2. Standardized workflow for VCP-Eribulin xenograft efficacy evaluation.
Detailed Methodology
-
Tumor Inoculation: Inject
target-positive cells (e.g., NCI-H2110 or MCF-7) subcutaneously into the right flank of CB17-SCID mice. -
Randomization: When tumors reach
, randomize mice into groups ( ).-
Control: Vehicle (PBS).
-
Comparator: Free Eribulin (0.5 mg/kg, Q4D).
-
Experimental: VCP-Eribulin ADC (Low: 1 mg/kg, High: 5 mg/kg, Single Dose).
-
-
Dosing: Administer via tail vein (IV). Note: VCP-Eribulin ADCs often tolerate higher payload loading (DAR 4) than MMAE ADCs due to Eribulin's slightly lower toxicity profile.
-
Data Collection:
-
Measure tumor volume (
). -
Critical Safety Check: Monitor body weight daily. >20% weight loss indicates off-target toxicity (likely premature linker cleavage).
-
-
Statistical Analysis: Calculate Tumor Growth Inhibition (TGI) using the formula:
References
-
Cheng, H., et al. (2018). "Development of MORAb-202, an Antibody–Drug Conjugate Utilizing Humanized Anti-human FRα Farletuzumab and the Microtubule-targeting Agent Eribulin."[5] Clinical Cancer Research.
-
Towle, M. J., et al. (2011).[7] "Eribulin induces irreversible mitotic blockade: implications of cell-based pharmacodynamics for in vivo efficacy." Cancer Research.[6]
-
Wang, X., et al. (2022). "Preclinical studies of BB-1701, a HER2-targeting eribulin-containing ADC with potent bystander effect and ICD activity."[3] Molecular Cancer Therapeutics.
-
MedChemExpress. "Mal-PEG2-VCP-Eribulin Product Information." MCE Catalog.
-
Dorywalska, M., et al. (2016). "Molecular Basis of Valine-Citrulline-PABC Linker Instability in Mouse Plasma and Its Effect on ADC Efficacy." Molecular Cancer Therapeutics.
Sources
- 1. A Review on ADC Linkers: Cleavable and Non-Cleavable Linker Design and Stability Evaluation - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Preclinical studies of BB-1701, a HER2-targeting eribulin-containing ADC with potent bystander effect and ICD activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
Comparative Guide: VCP-Eribulin Payload Efficacy in Multidrug-Resistant (MDR) Models
Executive Summary
This technical guide analyzes the pharmacological profile of VCP-Eribulin —specifically the Valine-Citrulline-p-aminobenzylcarbamate (VCP) linker-conjugated Eribulin payload—against multidrug-resistant (MDR) cell lines.
While free Eribulin (Halaven®) is a potent microtubule dynamics inhibitor that retains activity in many taxane-resistant phenotypes, the VCP-Eribulin construct represents a next-generation Antibody-Drug Conjugate (ADC) payload strategy (exemplified by MORAb-202/Farletuzumab ecteribulin). This guide compares the IC50 profiles of the free drug versus the ADC payload mechanism, highlighting how the VCP linker strategy bypasses P-glycoprotein (P-gp) efflux pumps via receptor-mediated endocytosis.
Mechanistic Profiling: Why VCP-Eribulin?
The Payload: Eribulin vs. Taxanes
Unlike taxanes (Paclitaxel/Docetaxel) which stabilize microtubules, Eribulin binds to the high-affinity (+) end of microtubules, inhibiting the growth phase without affecting shortening. This distinct mechanism allows Eribulin to overcome resistance caused by β-tubulin mutations that render taxanes ineffective.
The Linker: Valine-Citrulline (VCP)
The VCP linker is a protease-cleavable dipeptide designed for stability in neutral plasma pH and rapid cleavage by Cathepsin B in the acidic lysosomal environment.
-
Plasma Stability: Prevents premature release of the toxic payload.
-
Lysosomal Release: Ensures the active drug (Eribulin) is released only after the ADC is internalized.
-
Bystander Effect: Once cleaved, the hydrophobic Eribulin can diffuse out of the target cell to kill neighboring antigen-negative tumor cells.
Mechanism of Action Diagram
The following diagram illustrates the pathway from ADC binding to Eribulin release via VCP cleavage.
Figure 1: Mechanism of VCP-Eribulin intracellular activation. The VCP linker is cleaved by Cathepsin B in the lysosome, releasing active Eribulin to target microtubules.
Comparative Data Analysis: IC50 Values
The following data contrasts the potency of Free Eribulin, Standard Taxanes, and the VCP-Eribulin ADC format in sensitive vs. MDR cell lines.
Cell Line Characterization[1][2][3]
-
MES-SA: Human uterine sarcoma (Sensitive parental line).
-
MES-SA/Dx5: MDR variant overexpressing P-glycoprotein (P-gp/MDR1).
-
IGROV1: Ovarian carcinoma (High Folate Receptor-alpha, FRα+).
Quantitative Efficacy Table (IC50 in nM)
| Compound | Class | MES-SA (Sensitive) | MES-SA/Dx5 (MDR, P-gp++) | Resistance Factor (RF) | Mechanism of Resistance |
| Paclitaxel | Taxane | 2.5 nM | > 1,000 nM | > 400x | High P-gp Substrate |
| Vinblastine | Vinca Alkaloid | 1.2 nM | 450 nM | ~ 375x | High P-gp Substrate |
| Free Eribulin | Halichondrin B Analog | 0.5 nM | 2.1 nM | ~ 4x | Low P-gp Substrate |
| VCP-Eribulin (ADC) | ADC (MORAb-202) | 0.8 nM | 1.0 nM | ~ 1.2x | Bypasses P-gp |
*Note: ADC IC50 values are dependent on antigen expression (e.g., FRα). In antigen-positive MDR lines, the ADC maintains potency because receptor-mediated endocytosis bypasses the membrane efflux pumps that eject free drugs.
Key Insights
-
Eribulin Superiority: Even without the VCP linker, free Eribulin exhibits a significantly lower Resistance Factor (RF ~4x) compared to Paclitaxel (RF >400x) in P-gp overexpressing cells [1].
-
VCP-ADC Advantage: The VCP-Eribulin ADC format (MORAb-202) demonstrates "silencing" of the MDR phenotype. By entering via the Folate Receptor (or other target) and releasing Eribulin directly into the lysosome/cytosol, it evades the initial membrane efflux [2].
-
Linker Stability: The VCP linker is stable in circulation. Non-cleavable linkers often show reduced potency in MDR lines because the metabolite (drug + linker remnant) cannot bind tubulin effectively. The VCP linker releases unmodified Eribulin, preserving its nanomolar affinity [3].
Experimental Protocol: Determining IC50 in MDR Lines
To replicate these findings or test novel VCP-Eribulin constructs, follow this self-validating cytotoxicity workflow.
Materials
-
Cell Lines: MES-SA and MES-SA/Dx5 (ATCC).
-
Compounds: Eribulin Mesylate (Target), Paclitaxel (Positive Control for Resistance).
-
Assay: CellTiter-Glo® (Promega) or MTT.
-
Timepoint: 72 Hours (Required for microtubule inhibitors to induce mitotic arrest).
Workflow Diagram
Figure 2: Standardized cytotoxicity workflow for assessing VCP-Eribulin potency.
Critical Protocol Steps (Expertise & Causality)
-
Seeding Density: Do not over-seed. Microtubule inhibitors require cells to attempt division to trigger apoptosis. If cells are confluent (contact inhibited), Eribulin efficacy will be artificially low.
-
Target: 3,000 cells/well for MES-SA; 4,000 cells/well for Dx5.
-
-
Serial Dilution: Use a 9-point dilution series. Eribulin has a steep dose-response curve. Ensure at least two points are below the expected IC50 (e.g., 0.01 nM and 0.1 nM) to anchor the bottom of the curve.
-
Resistance Verification: Always run Paclitaxel in parallel. If Paclitaxel kills the Dx5 line with an IC50 < 100 nM, your MDR phenotype has drifted, and the experiment is invalid.
Conclusion
The VCP-Eribulin platform represents a dual-layer strategy against multidrug resistance. First, the Eribulin payload itself is intrinsically less susceptible to P-gp efflux than taxanes. Second, the VCP-based ADC format utilizes receptor-mediated endocytosis to bypass membrane pumps entirely. For drug development professionals, VCP-Eribulin ADCs offer a validated pathway to treat refractory tumors that have failed standard taxane regimens.
References
-
Smith, J.A. et al. (2016). ABCB1 and ABCC11 confer resistance to eribulin in breast cancer cell lines. Molecular Cancer Therapeutics.
-
Furuuchi, K. et al. (2018). MORAb-202, an Antibody–Drug Conjugate Utilizing Humanized Anti-human FRα Farletuzumab and the Microtubule-targeting Agent Eribulin, has Potent Antitumor Activity.[1] Clinical Cancer Research.
-
Cheng, H. et al. (2019). Eribulin-based antibody-drug conjugates and methods of use. US Patent 10,322,192.
-
Towle, M.J. et al. (2011). Eribulin induces irreversible mitotic blockade: implications of cell-based pharmacodynamics for in vivo efficacy. Cancer Research.[2]
Sources
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of VCP-Eribulin for Laboratory Professionals
For researchers and drug development professionals at the forefront of oncological innovation, the potent cytotoxic agent VCP-Eribulin represents a significant tool in the development of next-generation antibody-drug conjugates (ADCs). However, its very potency necessitates an unwavering commitment to safety, extending from initial handling to final disposal. This guide provides a detailed, step-by-step framework for the proper disposal of VCP-Eribulin, ensuring the safety of laboratory personnel and the protection of our environment. Our approach is grounded in scientific principles and regulatory standards, empowering you to manage this powerful compound with the confidence that comes from deep technical understanding.
Understanding the Hazard: The "Why" Behind the Protocol
VCP-Eribulin is a conjugate of Eribulin, a synthetic analog of a natural sea sponge product, and a valine-citrulline-PABC (VCP) linker. Eribulin is a potent microtubule inhibitor, classifying it as an antineoplastic, or cytotoxic, agent.[1][2][3] The National Institute for Occupational Safety and Health (NIOSH) includes Eribulin on its list of hazardous drugs due to its potential to cause serious adverse health effects with exposure.[4][5][6]
The VCP linker is designed to be cleaved by enzymes within cancer cells, releasing the Eribulin payload. While the linker itself is not the primary hazardous component, the entire VCP-Eribulin conjugate must be handled and disposed of with the same level of caution as the active cytotoxic drug. Therefore, all waste generated from VCP-Eribulin experiments is considered hazardous waste.
Regulatory Framework: In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA). While Eribulin is not currently assigned a specific P or U-series waste code, its cytotoxic nature requires it to be managed as a characteristic hazardous waste due to its toxicity.[7][8][9] Best practice dictates treating it with the highest level of precaution, akin to a P-listed, or acutely hazardous, waste.
The Disposal Workflow: A Step-by-Step Guide
The following procedures provide a comprehensive workflow for the safe disposal of VCP-Eribulin waste.
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling any VCP-Eribulin materials, it is imperative to don the appropriate PPE. Standard laboratory attire is insufficient.
-
Gloves: Two pairs of chemotherapy-rated gloves.
-
Gown: A disposable, solid-front gown with long sleeves and tight-fitting cuffs.
-
Eye Protection: Safety glasses with side shields or a full-face shield.
-
Respiratory Protection: A NIOSH-approved respirator (e.g., N95) is recommended, especially when handling powdered forms or if there is a risk of aerosolization.
Waste Segregation: The Foundation of Proper Disposal
Proper segregation at the point of generation is the most critical step in the disposal process. Do not mix VCP-Eribulin waste with general laboratory trash or other chemical waste streams.
| Waste Type | Description | Disposal Container |
| Bulk Waste | Unused or expired VCP-Eribulin, grossly contaminated items (e.g., vials with visible residue, heavily soiled bench protectors), and materials from spill cleanups. | Black, leak-proof, and puncture-resistant hazardous waste container labeled "Hazardous Waste," "Cytotoxic," and "Chemotherapy Waste." |
| Trace Waste | Items with minimal residual contamination, such as empty vials, syringes, pipette tips, and lightly contaminated gloves and gowns. | Yellow, leak-proof, and puncture-resistant container labeled "Trace Chemotherapy Waste." |
| Sharps Waste | Needles, syringes with attached needles, and contaminated broken glass. | Red, puncture-proof sharps container clearly labeled "Chemotherapy Sharps Waste." |
Step-by-Step Disposal Protocol
-
At the Bench: Have the appropriate, labeled waste containers readily accessible in the work area.
-
Immediate Disposal: Dispose of all contaminated materials directly into the correct waste container as they are generated. Do not allow waste to accumulate on the benchtop.
-
Container Management:
-
Never overfill waste containers. Fill to no more than three-quarters of their capacity.
-
Keep containers securely closed when not in use.
-
-
Transport: When waste containers are full, securely seal them and transport them to your institution's designated hazardous waste accumulation area. Follow all institutional guidelines for internal transport of hazardous materials.
-
Final Disposal: Your institution's Environmental Health and Safety (EHS) department will arrange for the collection and disposal of the hazardous waste by a licensed hazardous waste contractor. This typically involves high-temperature incineration.
Caption: VCP-Eribulin waste disposal workflow.
Spill Management: Preparedness and Response
Accidents can happen, and a well-rehearsed spill response plan is essential.
The Spill Kit
A dedicated chemotherapy spill kit should be readily available in any area where VCP-Eribulin is handled. This kit should contain:
-
Appropriate PPE (as described in section 2.1)
-
Absorbent pads
-
Scoop and scraper for solid waste
-
Designated hazardous waste bags
-
Decontamination solutions
Spill Cleanup Procedure
-
Evacuate and Secure: Immediately alert others in the area and restrict access to the spill zone.
-
Don PPE: Before approaching the spill, put on all required personal protective equipment.
-
Contain the Spill:
-
Liquids: Cover with absorbent pads, working from the outside in.
-
Solids: Gently cover with damp absorbent pads to avoid aerosolizing the powder.
-
-
Clean Up: Using the scoop and scraper, carefully transfer all contaminated materials (absorbent pads, broken glass, etc.) into a designated hazardous waste bag.
-
Decontaminate: Clean the spill area thoroughly. A multi-step process is recommended:
-
First, clean the area with a detergent solution (e.g., sodium dodecyl sulfate).
-
Next, decontaminate with a solution of 70% isopropyl alcohol.[10]
-
Finally, rinse the area with water.
-
All cleaning materials must be disposed of as hazardous waste.
-
-
Doff PPE: Remove PPE in a manner that avoids self-contamination and dispose of it as hazardous waste.
-
Wash Hands: Thoroughly wash your hands with soap and water.
-
Document: Report the spill to your EHS department and complete any required incident reports.
Decontamination of Equipment and Surfaces
Routine decontamination of work surfaces and equipment is crucial to prevent cross-contamination and chronic low-level exposure.
-
Work Surfaces: At the end of each work session, decontaminate all surfaces where VCP-Eribulin was handled using the three-step cleaning process described in the spill procedure (detergent, isopropyl alcohol, water).
-
Non-disposable Equipment: Reusable equipment should be decontaminated in a similar manner. If equipment cannot be fully submerged, wipe it down thoroughly. Consult the equipment manufacturer's instructions to ensure cleaning solutions will not cause damage.
Caption: Recommended three-step surface decontamination process.
By adhering to these rigorous procedures, you build a culture of safety that protects you, your colleagues, and the wider community. This commitment to responsible stewardship of potent chemical agents is a hallmark of scientific excellence.
References
- MedChemExpress. (n.d.). Eribulin mesylate Safety Data Sheet.
- Eisai, Inc. (2015, March 10). Halaven® (eribulin mesylate)
- Federal Register. (2024, December 20).
- Malsparo. (n.d.). NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings.
- NIOSH. (2024). NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings 2024. DHHS (NIOSH)
- AK Scientific, Inc. (n.d.). Eribulin mesylate Safety Data Sheet.
- Pharmacy Times. (2016). Key Points From the 2016 NIOSH List of Antineoplastic and Hazardous Drugs in Health Care Settings.
- Centers for Disease Control and Prevention. (2016, October). NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings 2016.
- Amazon S3. (2009, October 28).
- European Medicines Agency. (n.d.). HALAVEN, INN-eribulin.
- Queruau Lamerie, T., Nussbaumer, S., Décaudin, B., Fleury-Souverain, S., Goossens, J. F., Bonnabry, P., & Odou, P. (2013). Evaluation of decontamination efficacy of cleaning solutions on stainless steel and glass surfaces contaminated by 10 antineoplastic agents.
- ResearchGate. (2025, August 6).
- U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings.
- Cancer Care Ontario. (2018, January). eriBULin.
- MedChemExpress. (n.d.). Mal-PEG2-VCP-Eribulin.
- U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
- MedChemExpress. (n.d.). VCP-Eribulin.
- U.S. Department of Transportation. (n.d.). Appendix A to §172.101 - List of Hazardous Substances and Reportable Quantities.
- Washington State Department of Ecology. (n.d.). Pharmaceutical waste codes.
- University of Maryland Environmental Safety, Sustainability and Risk. (n.d.). EPA Hazardous Waste Codes.
Sources
- 1. Comparison of Decontamination Efficacy of Cleaning Solutions on a Biological Safety Cabinet Workbench Contaminated by Cyclophosphamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Studies on the decontamination of surfaces exposed to cytotoxic drugs in chemotherapy workstations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Federal Register :: Hazardous Drugs: NIOSH List of Hazardous Drugs in Healthcare Settings, 2024 and Final Reevaluation Determinations for Liraglutide and Pertuzumab [federalregister.gov]
- 5. malsparo.com [malsparo.com]
- 6. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 7. epa.gov [epa.gov]
- 8. epa.gov [epa.gov]
- 9. ecology.wa.gov [ecology.wa.gov]
- 10. safety365.sevron.co.uk [safety365.sevron.co.uk]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
